Product packaging for Monohexyl pimelate(Cat. No.:)

Monohexyl pimelate

Cat. No.: B15379531
M. Wt: 244.33 g/mol
InChI Key: AQXMYZIENQAELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Monohexyl pimelate is a useful research compound. Its molecular formula is C13H24O4 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O4 B15379531 Monohexyl pimelate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

7-hexoxy-7-oxoheptanoic acid

InChI

InChI=1S/C13H24O4/c1-2-3-4-8-11-17-13(16)10-7-5-6-9-12(14)15/h2-11H2,1H3,(H,14,15)

InChI Key

AQXMYZIENQAELB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Monohexyl Pimelate from Pimelic Acid and Hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of monohexyl pimelate, a monoester of the seven-carbon dicarboxylic acid, pimelic acid. The synthesis of monoesters from dicarboxylic acids presents a unique challenge in selectively functionalizing only one of the two available carboxylic acid groups. This document outlines the theoretical basis and a plausible experimental protocol for the targeted synthesis of this compound from pimelic acid and hexanol. Methodologies for achieving selective mono-esterification are discussed, drawing from established principles in organic synthesis. This guide includes detailed experimental procedures, a summary of expected quantitative data based on analogous reactions, and visual representations of the reaction pathway and experimental workflow to aid in laboratory implementation.

Introduction

Pimelic acid (heptanedioic acid) is a C7 α,ω-dicarboxylic acid.[1][2] Its esters, known as pimelates, serve as important intermediates in the synthesis of pharmaceuticals, polymers, lubricants, and other specialty chemicals.[3][4] The selective synthesis of a monoester, such as this compound, is a crucial step in creating bifunctional molecules that can be further elaborated at the remaining free carboxylic acid group.

The primary challenge in synthesizing a monoester from a dicarboxylic acid is preventing the formation of the corresponding diester.[5] Several strategies have been developed to achieve selective mono-esterification, including:

  • Stoichiometric control of the alcohol: Using a limited amount of the alcohol can favor mono-esterification, but often results in a mixture of starting material, monoester, and diester, requiring extensive purification.

  • Use of a solid support: Adsorbing the dicarboxylic acid onto a solid support, such as alumina, can orient the molecule such that one carboxylic acid group is shielded while the other is available for reaction.[6][7][8]

  • Enzymatic catalysis: Lipases can offer high selectivity for mono-esterification under mild reaction conditions.

  • Chemical modification: The use of activating agents and protective groups can facilitate selective mono-esterification.

This guide will focus on a classical and widely applicable method: the Fischer-Speier esterification, which utilizes an acid catalyst and control of reaction conditions to favor the formation of the monoester.[9]

Reaction Pathway and Mechanism

The synthesis of this compound from pimelic acid and hexanol is an example of a Fischer-Speier esterification.[9] The overall reaction is an equilibrium process where the dicarboxylic acid reacts with the alcohol in the presence of an acid catalyst to form the monoester and water.

Reaction:

HOOC-(CH₂)₅-COOH + CH₃(CH₂)₅OH ⇌ HOOC-(CH₂)₅-COO(CH₂)₅CH₃ + H₂O (Pimelic Acid) + (Hexanol) ⇌ (this compound) + (Water)

The mechanism involves the protonation of the carbonyl oxygen of one of the carboxylic acid groups, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Below is a diagram illustrating the chemical reaction for the synthesis of this compound.

Experimental_Workflow A Reaction Setup (Pimelic Acid, Hexanol, Toluene) B Catalyst Addition (Conc. H₂SO₄) A->B C Reflux with Dean-Stark Trap (Azeotropic removal of water) B->C D Reaction Monitoring (TLC or water collection) C->D E Work-up (Quenching and Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, IR, MS) F->G

References

An In-depth Technical Guide to the Physicochemical Properties of Monohexyl Pimelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Monohexyl pimelate is scarce in publicly available literature. The information presented in this guide is a combination of data for pimelic acid and its other esters, alongside established principles of organic chemistry to project the likely properties of this compound. All inferred data is clearly indicated.

Introduction

This compound is the mono-ester derivative of pimelic acid, a seven-carbon α,ω-dicarboxylic acid, and hexanol. As a dicarboxylic acid monoester, it possesses both a terminal carboxylic acid group and an ester group, rendering it an amphipathic molecule with potential applications in various fields, including polymer chemistry, as a plasticizer, and in the synthesis of pharmaceuticals. Its structure suggests it may act as a prodrug, where the ester group could be hydrolyzed in vivo to release pimelic acid and hexanol. Understanding the physicochemical properties of this compound is crucial for its potential application and for predicting its behavior in biological and chemical systems.

Physicochemical Properties

The physicochemical properties of this compound are critical for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Due to the lack of direct experimental data, the following properties are estimated based on the known values for pimelic acid, its ethyl and diethyl esters, and general trends for homologous series of aliphatic esters.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₁₃H₂₄O₄-
Molecular Weight 244.33 g/mol -
Melting Point (°C) Liquid at room temperatureThe melting point of pimelic acid is 103-105°C. Esterification to form the monohexyl ester is expected to significantly lower the melting point, likely resulting in a liquid state at ambient temperatures, similar to monoethyl pimelate which is a liquid.
Boiling Point (°C) > 250 °C (decomposes)The boiling point of pimelic acid is noted to be decomposition. The diethyl ester of pimelic acid has a boiling point of 254°C. The higher molecular weight of the hexyl ester would suggest a higher boiling point, though likely with decomposition.
Water Solubility LowPimelic acid has a water solubility of 50 g/L at 20°C. The addition of the hexyl chain will significantly decrease water solubility due to the increased hydrophobic character. Shorter-chain monoesters like monoethyl pimelate are liquids with some water solubility.
pKa ~4.8The pKa of the terminal carboxylic acid is expected to be slightly higher than that of pimelic acid (pKa1 ≈ 4.71) due to the presence of the ester group.
LogP ~3.5The octanol-water partition coefficient (LogP) is estimated to be significantly higher than that of pimelic acid (LogP ≈ 0.61) due to the lipophilic hexyl chain, suggesting greater partitioning into nonpolar environments.

Experimental Protocols

Synthesis of this compound (Adapted from Fischer Esterification)

The synthesis of this compound can be achieved via a Fischer esterification of pimelic acid with hexanol, using a strong acid as a catalyst. To favor the formation of the monoester over the diester, the molar ratio of the reactants is crucial.

Materials:

  • Pimelic acid

  • n-Hexanol (in excess to act as the solvent and reactant)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Toluene (for azeotropic removal of water, optional)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve pimelic acid in an excess of n-hexanol. A molar ratio of at least 5:1 (hexanol:pimelic acid) is recommended.

  • If using toluene, add it to the mixture.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of pimelic acid) to the mixture while stirring.

  • Equip the flask with a reflux condenser (and a Dean-Stark trap if using toluene) and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted pimelic acid. Repeat the washing until no more gas evolves.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the excess hexanol and toluene.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow Reactants Pimelic Acid + n-Hexanol Catalyst H₂SO₄ (cat.) Reaction Reflux (4-8h) Reactants->Reaction Catalyst->Reaction Workup Neutralization (NaHCO₃ wash) Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct evidence for the biological activity of this compound is not available. However, based on its chemical structure and the known activities of related compounds, we can speculate on its potential roles.

Role as a Prodrug

This compound is an ester and is likely to be a substrate for various esterases present in the body. Enzymatic hydrolysis would release pimelic acid and hexanol. Therefore, the biological effects of this compound could be attributed to these two breakdown products.

Prodrug_Metabolism Monohexyl_Pimelate This compound Esterases Esterases (in vivo) Hydrolysis Hydrolysis Monohexyl_Pimelate->Hydrolysis Esterases->Hydrolysis Pimelic_Acid Pimelic Acid Hydrolysis->Pimelic_Acid Hexanol Hexanol Hydrolysis->Hexanol

Caption: In vivo hydrolysis of this compound.
Potential Signaling Pathways

Pimelic acid is a known intermediate in the biosynthesis of biotin (Vitamin B7) in some bacteria.[1][2][3] While this pathway is not present in humans, the structural similarity of pimelic acid to other dicarboxylic acids that play roles in metabolism, such as succinic acid and adipic acid, suggests that it could potentially interact with enzymes or receptors involved in metabolic pathways.

For instance, some dicarboxylic acids are known to be ligands for G-protein coupled receptors (GPCRs) involved in metabolic regulation. It is conceivable that pimelic acid, released from this compound, could interact with such receptors, although this is purely speculative without experimental evidence.

Furthermore, aliphatic esters have been explored as penetration enhancers in transdermal drug delivery and as components of in situ forming drug delivery systems. The specific mechanism of action often involves disruption of the stratum corneum lipid barrier or modulation of membrane fluidity.

Given the lack of specific data for this compound, a hypothetical signaling pathway would be highly speculative. Researchers investigating this molecule should consider screening it against a panel of metabolic enzymes and receptors, particularly those known to bind dicarboxylic acids.

Conclusion

This compound is a molecule with potential applications that are yet to be fully explored. This technical guide provides a summary of its estimated physicochemical properties and a plausible synthetic route based on available data for analogous compounds. The biological activity of this compound is likely linked to its hydrolysis products, pimelic acid and hexanol. Future research should focus on the experimental determination of its physicochemical parameters and a thorough investigation of its biological effects to elucidate any potential therapeutic or industrial applications. The lack of data on its interaction with specific signaling pathways highlights a significant knowledge gap that warrants further investigation.

References

Monohexyl Pimelate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of monohexyl pimelate, a monoester of pimelic acid. Due to its potential applications in various fields, including as a specialty polymer precursor, a lubricant intermediate, and in the synthesis of pharmaceuticals, a thorough understanding of its chemical and physical properties, as well as its synthesis, is crucial for researchers and developers. This document outlines the nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Chemical Identification and Nomenclature

This compound is the common name for the organic compound formed by the esterification of one of the carboxylic acid groups of pimelic acid with hexanol.

  • IUPAC Name: 7-(hexyloxy)-7-oxoheptanoic acid

  • CAS Number: A specific CAS Registry Number for this compound has not been definitively identified in common chemical databases. This suggests that the compound is not widely commercially available or has not been extensively characterized in the published literature. For reference, the CAS numbers for related pimelic acid monoesters are:

    • Monomethyl pimelate (7-methoxy-7-oxoheptanoic acid): 20291-40-1[1]

    • Monoethyl pimelate (7-ethoxy-7-oxoheptanoic acid): 33018-91-6

Physicochemical Properties

Table 1: Physicochemical Properties of Pimelic Acid and Related Compounds

PropertyPimelic AcidMonomethyl Pimelate (Estimated)This compound (Estimated)
Molecular Formula C₇H₁₂O₄[2]C₈H₁₄O₄[1]C₁₃H₂₄O₄
Molecular Weight 160.17 g/mol [2]174.19 g/mol [1]244.33 g/mol
Melting Point 103-106 °C[3]Lower than pimelic acidLikely a low-melting solid or a liquid at room temperature
Boiling Point Decomposes[4]> 212 °C (at reduced pressure)Significantly higher than pimelic acid
Solubility 50 g/L in water at 20 °C[2]Moderately soluble in waterSparingly soluble in water, soluble in organic solvents
pKa pKa1 = 4.71, pKa2 = 5.58[4]One pKa similar to pimelic acid's first pKaOne pKa similar to pimelic acid's first pKa

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the direct esterification of pimelic acid with hexanol. The following is a general experimental protocol based on the Fischer esterification method.[5]

3.1. Materials and Reagents

  • Pimelic acid (Heptanedioic acid)

  • Hexan-1-ol

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Deionized water

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: In a round-bottom flask, combine pimelic acid (1 molar equivalent) and an excess of hexan-1-ol (e.g., 3-5 molar equivalents). The excess hexanol serves as both a reactant and a solvent to drive the equilibrium towards the product.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar equivalents) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction temperature will be close to the boiling point of hexanol. Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC). The reaction is typically run for several hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and add deionized water.

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.

    • Combine the organic extracts and wash them sequentially with deionized water, saturated sodium bicarbonate solution (to remove unreacted pimelic acid and the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess hexanol using a rotary evaporator.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Visualization of Synthesis Workflow

The following diagrams illustrate the chemical reaction for the synthesis of this compound and a logical workflow for its preparation and purification.

G Synthesis of this compound Pimelic_Acid Pimelic Acid (Heptanedioic Acid) Monohexyl_Pimelate This compound (7-(hexyloxy)-7-oxoheptanoic acid) Pimelic_Acid->Monohexyl_Pimelate + Hexanol Hexan-1-ol Hexanol->Monohexyl_Pimelate + Catalyst H₂SO₄ (catalyst) Catalyst->Monohexyl_Pimelate Water Water Monohexyl_Pimelate->Water +

Caption: Fischer esterification of pimelic acid with hexanol.

G Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Pimelic Acid and Hexanol Add_Catalyst Add H₂SO₄ Catalyst Reactants->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux Cool Cool Reaction Mixture Reflux->Cool Extract Extract with Ether and Water Cool->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Remove Solvent (Rotovap) Dry->Evaporate Chromatography Column Chromatography (Optional) Evaporate->Chromatography Final_Product Final_Product Chromatography->Final_Product Pure this compound

Caption: Step-by-step workflow for synthesis and purification.

References

Predicted Spectroscopic and Mass Analysis of Monohexyl Pimelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of Monohexyl pimelate. It is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of this and related aliphatic esters. This document outlines the predicted spectral data, provides comprehensive experimental protocols for its analysis, and includes a discussion of its relevance in biological pathways.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the anticipated mass spectral fragmentation pattern for this compound. These predictions are based on established principles of NMR and MS, as well as data from analogous structures such as dimethyl pimelate and other long-chain esters.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
a4.06Triplet6.72H
b2.35Triplet7.52H
c2.29Triplet7.52H
d1.63Quintet7.64H
e1.58Quintet7.02H
f1.35Multiplet-4H
g1.30Multiplet-2H
h0.90Triplet7.03H

Chemical structure and proton assignments for this compound:

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester)174.0
C=O (Acid)179.5
-O-CH₂-64.5
-CH₂-COOH34.0
-CH₂-COO-34.2
-CH₂- (C3, C5)28.8
-CH₂- (C4)24.5
-CH₂- (hexyl C2)31.5
-CH₂- (hexyl C3)25.6
-CH₂- (hexyl C4)28.6
-CH₂- (hexyl C5)22.6
-CH₃14.1
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z Predicted Fragment Interpretation
230[M]⁺Molecular Ion
213[M - OH]⁺Loss of hydroxyl radical
212[M - H₂O]⁺Loss of water
145[M - OC₆H₁₃]⁺Loss of hexyloxy radical
129[HOOC(CH₂)₅]⁺Pimelic acid fragment
85[C₆H₁₃]⁺Hexyl cation
73[C₄H₉O]⁺McLafferty rearrangement product

Experimental Protocols

The following protocols provide a general framework for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol describes a standard esterification reaction.

Materials:

  • Pimelic acid

  • 1-Hexanol

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine pimelic acid (1 equivalent), 1-hexanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask containing toluene.

  • Attach a Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Analysis

A general procedure for preparing a sample for NMR analysis is as follows.[1]

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipette

Procedure:

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Mass Spectrometry Sample Preparation and Analysis

This protocol is a general guideline for analysis by gas chromatography-mass spectrometry (GC-MS).[2]

Materials:

  • This compound

  • Appropriate volatile solvent (e.g., dichloromethane, hexane)

  • GC-MS vial

Procedure:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

  • Transfer the solution to a GC-MS vial.

  • Place the vial in the autosampler of the GC-MS instrument.

  • Inject the sample and acquire the mass spectrum using an appropriate GC temperature program and MS acquisition parameters. Electron ionization (EI) is a common method for this type of analysis.

Biological Context: The Biotin Synthesis Pathway

Pimelic acid and its derivatives are crucial intermediates in the biosynthesis of biotin (Vitamin B7).[3][4] This pathway involves the elongation of a malonyl-CoA precursor. The diagram below illustrates the key steps in this vital metabolic process.[4]

Biotin_Synthesis_Pathway Malonyl_ACP Malonyl-ACP Malonyl_ACP_ME Malonyl-ACP methyl ester Malonyl_ACP->Malonyl_ACP_ME BioC (Methyltransferase) Elongation_Cycles Fatty Acid Synthase (2 cycles) Malonyl_ACP_ME->Elongation_Cycles Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester Elongation_Cycles->Pimeloyl_ACP_ME Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_ME->Pimeloyl_ACP BioH (Esterase) Biotin Biotin Pimeloyl_ACP->Biotin BioF, BioA, BioD, BioB

Caption: Biotin synthesis pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow Synthesis Synthesis of This compound Workup Aqueous Workup (Wash & Dry) Synthesis->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H & ¹³C) Characterization->NMR MS Mass Spectrometry (GC-MS) Characterization->MS Final_Product Pure Monohexyl Pimelate NMR->Final_Product MS->Final_Product

Caption: Experimental workflow.

References

An In-depth Technical Guide to the Solubility of Monohexyl Pimelate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of monohexyl pimelate in organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary knowledge to determine and predict its solubility. The guide details established experimental protocols, including the shake-flask and polythermal methods, and introduces theoretical prediction models such as Hansen Solubility Parameters. Furthermore, it provides the physicochemical properties of the parent compound, pimelic acid, as a foundational reference.

Introduction

Monobutyl pimelate, a monoester of the dicarboxylic acid pimelic acid, holds potential interest in various fields, including polymer chemistry, as a plasticizer, and in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in a range of organic solvents is crucial for its application in synthesis, purification, formulation, and quality control.

As of the publication of this guide, a comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available quantitative data on the solubility of this compound in common organic solvents. This guide, therefore, serves as a foundational resource for researchers and professionals, providing detailed methodologies for the experimental determination of its solubility and an introduction to theoretical prediction methods.

Physicochemical Properties of Pimelic Acid

While data for this compound is not available, understanding the properties of its parent compound, pimelic acid, provides a useful baseline. Pimelic acid is a dicarboxylic acid with the chemical formula C₇H₁₂O₄. The introduction of a hexyl ester group to form this compound will significantly alter these properties, most notably by increasing its lipophilicity and likely decreasing its melting point and water solubility.

Table 1: Physicochemical Properties of Pimelic Acid

PropertyValueReference
Molecular Formula C₇H₁₂O₄[1][2]
Molar Mass 160.17 g/mol [2][3]
Appearance White crystalline solid[1][4]
Melting Point 103-106 °C[3][4]
Boiling Point 212 °C at 10 mmHg[4]
Water Solubility 50,000 mg/L at 20 °C[3]
pKa₁ 4.71[2]
pKa₂ 5.58[2]

Experimental Determination of Solubility

To obtain reliable quantitative data for the solubility of this compound, experimental measurement is essential. The following sections detail two widely accepted methods for determining the solubility of a solid compound in a liquid solvent.

Shake-Flask Method

The shake-flask method is a well-established and straightforward technique for determining the thermodynamic solubility of a compound at a specific temperature.[5][6][7] It involves creating a saturated solution by agitating an excess of the solid solute in the solvent for a prolonged period to ensure equilibrium is reached.

  • Preparation of Solvent and Solute: Ensure both the organic solvent and this compound are of high purity.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a known volume or mass of the organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The agitation time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).[5][6]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the saturated solution should be filtered (using a filter compatible with the solvent) or centrifuged.[5][6]

  • Quantification: Carefully extract an aliquot of the clear, saturated supernatant. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectroscopy (if the compound has a chromophore).

  • Data Reporting: The solubility is reported as the concentration of the solute in the saturated solution at the specified temperature, typically in units of mg/mL, g/L, or mol/L.

Shake_Flask_Method A 1. Add excess This compound to solvent B 2. Seal container and place on shaker at constant temperature A->B C 3. Agitate for 24-72 hours to reach equilibrium B->C D 4. Cease agitation and allow solid to settle C->D E 5. Filter or centrifuge to separate solid and liquid phases D->E F 6. Extract aliquot of clear supernatant E->F G 7. Quantify concentration (e.g., via HPLC, GC) F->G H 8. Report solubility at the specified temperature G->H

Caption: Workflow for the shake-flask method.

Polythermal Method

The polythermal method, also known as the temperature variation method, is used to determine the solubility of a compound over a range of temperatures.[8][9] This method involves preparing a suspension of known composition and identifying the temperature at which complete dissolution occurs upon heating.

  • Preparation of Mixtures: Prepare a series of mixtures of this compound and the organic solvent with known compositions (i.e., known mass or mole fractions) in sealed, transparent containers.

  • Heating and Observation: Slowly heat the mixtures while agitating. The temperature at which the last solid particle of this compound dissolves is recorded as the saturation temperature for that specific composition.

  • Controlled Cooling (Optional but Recommended): To confirm the saturation point, the clear solution can be slowly cooled, and the temperature at which the first crystals reappear (the crystallization temperature) is recorded. The true saturation temperature lies between the dissolution and crystallization temperatures.

  • Data Analysis: Repeat the process for each of the prepared mixtures to obtain a series of solubility data points at different temperatures.

  • Solubility Curve: Plot the solubility (composition) as a function of temperature to generate a solubility curve for this compound in the specific solvent.

Polythermal_Method A 1. Prepare mixtures of known composition (solute + solvent) B 2. Slowly heat the mixture while agitating A->B C 3. Observe and record the temperature of complete dissolution B->C D 4. (Optional) Slowly cool the solution and record crystallization temperature C->D E 5. Repeat for all mixtures D->E F 6. Plot solubility vs. temperature to generate a solubility curve E->F

Caption: Workflow for the polythermal method.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

In the absence of experimental data, theoretical models can provide valuable estimations of solubility. The Hansen Solubility Parameters (HSP) approach is a powerful tool for predicting the compatibility of a solute and a solvent based on the principle of "like dissolves like".[10][11]

The total cohesive energy of a substance is divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[12] These three parameters can be considered as coordinates in a three-dimensional "Hansen space". The closer the HSP values of a solute and a solvent are in this space, the more likely they are to be miscible.

The distance (Ra) between the HSP of a solute (1) and a solvent (2) in Hansen space is calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility. While the experimental determination of HSP for a new compound like this compound would require extensive testing, group contribution methods can be used to estimate these parameters based on its chemical structure.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers and drug development professionals with the necessary tools to obtain this critical information. The detailed experimental protocols for the shake-flask and polythermal methods offer robust approaches for accurate solubility determination. Furthermore, the introduction to Hansen Solubility Parameters provides a theoretical framework for predicting solubility and guiding solvent selection. The generation of experimental solubility data for this compound will be a valuable contribution to the scientific community, enabling its broader application in various fields.

References

The Pivotal Role of Pimelic Acid Monoesters in Biochemical Research and Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic acid, a seven-carbon dicarboxylic acid, has long been recognized for its fundamental role in metabolic pathways, notably as a precursor in the biosynthesis of biotin and lysine.[1][2] However, the derivatization of pimelic acid into its monoester form unlocks a versatile chemical entity with significant potential across various biochemical applications. This technical guide provides an in-depth exploration of the applications of pimelic acid monoesters, focusing on their utility as enzyme inhibitors, versatile linkers in bioconjugation, and as crucial intermediates in key metabolic processes. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in biochemistry and drug development.

Introduction to Pimelic Acid and its Monoesters

Pimelic acid, or heptanedioic acid, is a naturally occurring dicarboxylic acid.[3] Its simple, linear structure with two terminal carboxylic acid groups provides a scaffold for various chemical modifications.[4] By esterifying one of the carboxylic acid groups, a pimelic acid monoester is formed, creating a molecule with differentiated reactivity at its two ends. This mono-functionalization is key to its utility, allowing for specific chemical ligations and interactions while retaining a free carboxylic acid for other functionalities, such as engaging with biological targets or linking to other molecules.

Pimelic Acid Monoesters as Enzyme Inhibitors

The structural motif of pimelic acid and its derivatives has been exploited in the design of enzyme inhibitors, particularly targeting metalloenzymes. While comprehensive data on simple pimelic acid monoesters is still emerging, derivatives have shown significant promise, most notably in the inhibition of histone deacetylases (HDACs).

Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[4] A notable example of a pimelic acid derivative exhibiting potent HDAC inhibition is a pimelic diphenylamide, compound 106.[5][6] This compound acts as a slow, tight-binding inhibitor of class I HDACs.[5]

Quantitative Data for Pimelic Diphenylamide HDAC Inhibitor 106 [5]

EnzymeIC50 (nM)Ki (nM)Inhibition Mechanism
HDAC1150-Slow, Tight-Binding
HDAC2760-Slow, Tight-Binding
HDAC3370~14Slow, Tight-Binding
HDAC85000-Weaker Inhibition
Experimental Protocol: HDAC Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a pimelic acid derivative against HDACs, based on the methodology used for the pimelic diphenylamide inhibitor 106.[5]

Objective: To determine the IC50 value of a test compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Acetyl-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100)

  • Test compound (pimelic acid monoester derivative) dissolved in DMSO

  • Developing agent (e.g., Trypsin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In the wells of the microplate, add the HDAC enzyme and the test compound dilutions.

  • Incubate the enzyme and inhibitor for a defined period (e.g., 1-3 hours) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding the developing agent, which cleaves the deacetylated substrate, releasing the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound C Add Enzyme and Inhibitor to Microplate A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubation C->D E Add Substrate to Initiate Reaction D->E F Incubate at 37°C E->F G Stop Reaction with Developing Agent F->G H Measure Fluorescence G->H I Plot Data and Determine IC50 H->I

Workflow for determining HDAC inhibition.

Pimelic Acid Monoesters as Linkers in Bioconjugation

The bifunctional nature of pimelic acid monoesters makes them attractive candidates for use as linkers in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[7][8] One end of the monoester can be activated to react with a functional group on a biomolecule (e.g., an antibody), while the other end can be conjugated to a payload, such as a cytotoxic drug. The seven-carbon chain provides spatial separation between the biomolecule and the payload, which can be crucial for maintaining the biological activity of both components.

While specific, detailed protocols for pimelic acid monoester linkers in ADCs are often proprietary, a general workflow can be outlined based on established bioconjugation principles.

General Experimental Workflow for Bioconjugation

Objective: To conjugate a payload to an antibody using a pimelic acid monoester linker.

Materials:

  • Monoclonal antibody (mAb)

  • Pimelic acid monoester with an activated ester (e.g., N-hydroxysuccinimide [NHS] ester) at one end.

  • Payload molecule with a reactive group (e.g., an amine).

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Pimelic Acid Monoester: The free carboxylic acid of the pimelic acid monoester is activated, for example, by converting it to an NHS ester.

  • Conjugation to Payload: The activated monoester is reacted with the payload molecule to form a stable amide bond.

  • Activation of the other end: The ester group on the other end of the pimelic acid linker is hydrolyzed to a free carboxylic acid.

  • Activation of the linker-payload conjugate: The newly formed carboxylic acid is activated (e.g., to an NHS ester).

  • Conjugation to Antibody: The activated linker-payload conjugate is reacted with the antibody. The NHS ester will react with lysine residues on the antibody surface.

  • Quenching: The reaction is stopped by adding a quenching reagent to consume any unreacted NHS esters.

  • Purification: The resulting ADC is purified to remove unconjugated antibody, linker-payload, and other reagents.

Bioconjugation_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody Conjugation A Activate Pimelic Acid Monoester B Conjugate to Payload A->B C Hydrolyze Ester B->C D Activate Linker-Payload C->D E React with Antibody D->E F Quench Reaction E->F G Purify ADC F->G

General workflow for ADC synthesis.

Role in Metabolic Pathways: Biotin Biosynthesis

Pimelic acid is a key precursor in the biosynthesis of biotin (Vitamin B7), an essential cofactor for carboxylase enzymes.[9] While free pimelic acid is the initial substrate, it is the activated thioester form, pimeloyl-CoA or pimeloyl-ACP, that directly enters the core biotin synthesis pathway.[5] The formation of pimeloyl-CoA from pimelic acid is catalyzed by pimeloyl-CoA synthetase (BioW).[10]

The biosynthesis of the pimelate moiety itself can vary between organisms. In E. coli, it is synthesized from malonyl-CoA via a modified fatty acid synthesis pathway where a methyl ester protects one of the carboxyl groups.[11] In B. subtilis, free pimelic acid is an intermediate.[10]

Biotin_Biosynthesis_Pathway cluster_pimelate_synthesis Pimelate Moiety Synthesis cluster_biotin_synthesis Biotin Ring Assembly A Malonyl-CoA B Fatty Acid Synthesis Pathway (modified) A->B E. coli C Pimeloyl-ACP Methyl Ester B->C D Pimelic Acid C->D E Pimeloyl-CoA D->E BioW F 7-keto-8-aminopelargonic acid (KAPA) E->F BioF G 7,8-diaminopelargonic acid (DAPA) F->G BioA H Dethiobiotin G->H BioD I Biotin H->I BioB

Biotin biosynthesis pathway.

Synthesis of Pimelic Acid Monoesters

The synthesis of pimelic acid monoesters can be achieved through several methods. A common approach involves the partial esterification of pimelic acid.

Experimental Protocol: Synthesis of Pimelic Acid Monoethyl Ester

This protocol is a general method for the synthesis of a pimelic acid monoester.

Objective: To synthesize pimelic acid monoethyl ester.

Materials:

  • Pimelic acid

  • Absolute ethanol

  • Toluene

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve pimelic acid in a mixture of absolute ethanol and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for a controlled period to favor mono-esterification. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude pimelic acid monoethyl ester.

  • The product can be further purified by column chromatography or distillation under reduced pressure.

Conclusion and Future Perspectives

Pimelic acid monoesters represent a class of versatile molecules with significant, yet not fully exploited, potential in biochemistry and drug development. Their application as enzyme inhibitors, particularly in the context of HDACs, warrants further investigation into the structure-activity relationships of simpler monoester derivatives. As linkers in bioconjugation, their defined length and chemical handles offer advantages for the construction of sophisticated drug delivery systems like ADCs. Furthermore, their role as metabolic intermediates in essential pathways like biotin synthesis underscores their fundamental importance in biology. Future research should focus on synthesizing and screening libraries of pimelic acid monoesters to identify novel enzyme inhibitors, developing more efficient and specific bioconjugation strategies utilizing these linkers, and further elucidating their roles in various metabolic and signaling pathways. The continued exploration of pimelic acid monoesters is poised to yield valuable tools for biochemical research and innovative therapeutic agents.

References

A Technical Guide to the Biological Activity Screening of Novel Pimelate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, and its ester derivatives represent a class of compounds with significant potential in drug discovery and development. Their structural similarity to endogenous fatty acids and other bioactive molecules suggests a likelihood of interaction with various biological targets. This technical guide provides a comprehensive overview of the methodologies for screening novel pimelate esters for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Due to the limited availability of extensive public data on novel pimelate esters, this guide incorporates data and protocols from structurally related dicarboxylic acid esters to provide a robust framework for screening. Detailed experimental protocols, data presentation standards, and visualizations of relevant biological pathways are included to facilitate the design and execution of effective screening campaigns.

Introduction

Pimelic acid and its derivatives are involved in key biosynthetic pathways, including those for lysine and biotin.[1] The structural features of pimelate esters, such as their carbon chain length and the presence of ester functional groups, make them intriguing candidates for modulating biological processes. The esterification of pimelic acid can alter its physicochemical properties, such as lipophilicity and cell permeability, which can in turn influence its biological activity.[2]

This guide outlines a systematic approach to the biological activity screening of novel pimelate esters. It covers essential in vitro assays for evaluating their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity Screening

Esters of dicarboxylic acids have demonstrated notable antimicrobial properties.[3][4] Screening novel pimelate esters for activity against a panel of pathogenic bacteria and fungi is a critical first step in assessing their therapeutic potential in infectious diseases.

Data Presentation: Antimicrobial Activity

Quantitative data from antimicrobial screening should be summarized to facilitate comparison of the potency of different pimelate esters. The minimum inhibitory concentration (MIC) is a key parameter.

Table 1: Antimicrobial Activity of Dicarboxylic Acid Esters Against Various Microorganisms (Example Data)

CompoundMicroorganismMIC (µg/mL)Reference
Dilauryl azelateStaphylococcus epidermidis S273>100[5]
Azelaic acidStaphylococcus aureus>256[6]
Azelaic acidEscherichia coli>256[6]
Azelaic acidPseudomonas aeruginosa>256[6]
Azelaic acidStreptococcus pyogenes256[6]
Butyric acidEscherichia coli ATCC 259222300-2500[7]
Valeric acidEnterococcus faecalis2000[7]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard for determining the MIC of a compound against bacteria and fungi.[8][9]

Objective: To determine the lowest concentration of a novel pimelate ester that inhibits the visible growth of a microorganism.

Materials:

  • Test pimelate esters

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Test Compounds: Dissolve the pimelate esters in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted pimelate esters. Include positive control wells (broth with inoculum and a standard antibiotic) and negative control wells (broth with inoculum and the vehicle used to dissolve the esters).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the pimelate ester at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Activity Screening

Dicarboxylic acids and their derivatives have been investigated for their potential as anticancer agents.[10][11][12] Screening novel pimelate esters against a panel of cancer cell lines is crucial to identify potential therapeutic leads.

Data Presentation: Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Table 2: Cytotoxic Activity of Dicarboxylic Acid Esters and Related Compounds Against Cancer Cell Lines (Example Data)

CompoundCell LineIC50 (µM)Reference
Diethyl phthalateMDA-MB-231 (Breast Cancer)65 (µg/mL)[13]
Lupeol dicarboxylic acid monoester derivative 2A549 (Lung Cancer)5.78[10]
Lupeol dicarboxylic acid monoester derivative 2LAC (Lung Cancer)2.38[10]
Lupeol dicarboxylic acid monoester derivative 2HepG2 (Liver Cancer)6.14[10]
Lupeol dicarboxylic acid monoester derivative 2HeLa (Cervical Cancer)0.00842[10]
Azelaic acid3T3 (Normal Fibroblast)85.28 (µg/mL)[5]
Dilauryl azelate3T3 (Normal Fibroblast)>100 (µg/mL)[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

Objective: To determine the concentration of a novel pimelate ester that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Test pimelate esters

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (for cytotoxicity comparison, e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the novel pimelate esters for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the esters) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity Screening

Certain dicarboxylic acids have demonstrated anti-inflammatory properties.[15][16] Investigating the potential of novel pimelate esters to modulate inflammatory responses is a promising area of research.

Data Presentation: Anti-inflammatory Activity

The inhibitory effect on inflammatory mediators, such as nitric oxide (NO) or pro-inflammatory cytokines, can be quantified and presented as IC50 values or percentage of inhibition.

Table 3: Anti-inflammatory Activity of Dicarboxylic Acid Derivatives and Related Compounds (Example Data)

CompoundAssayCell LineIC50 (µM) / % InhibitionReference
Naproxen Ester Derivative (6a)DNA Synthesis InhibitionHUVEC9-22[17]
Naproxen Amide Derivative (5a)DNA Synthesis InhibitionHUVEC2-7[17]
VLCDCA 28:4LPS-induced NO productionHuman MonocytesInhibition observed[15]
Thiourea derivative of naproxen (4)5-LOX Inhibition-0.30[3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Objective: To evaluate the anti-inflammatory potential of novel pimelate esters by measuring their effect on NO production.

Materials:

  • Test pimelate esters

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete medium until they reach a suitable confluence.

  • Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the pimelate esters for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells with untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug and LPS.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatants. Mix the supernatants with Griess Reagent. The reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the pimelate esters compared to the LPS-only control.

Mandatory Visualizations

Signaling Pathways

Understanding the potential molecular mechanisms of action is crucial. Dicarboxylic acids and their derivatives can modulate key signaling pathways involved in cancer and inflammation.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory_Genes Induces Transcription PimelateEster Pimelate Ester PimelateEster->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by pimelate esters.

G cluster_0 Growth Factor Signaling cluster_1 PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes PimelateEster Pimelate Ester PimelateEster->PI3K Inhibits? PimelateEster->Akt Inhibits?

Caption: Potential modulation of the PI3K/Akt/mTOR cancer signaling pathway.

Experimental Workflow

A generalized workflow for the biological activity screening of novel pimelate esters is presented below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Identification & Prioritization cluster_2 Phase 3: Secondary & Mechanistic Assays A Synthesis of Novel Pimelate Esters B Antimicrobial Screening (MIC Assay) A->B C Anticancer Screening (MTT Assay) A->C D Anti-inflammatory Screening (NO Assay) A->D E Data Analysis: Determine MIC & IC50 B->E C->E D->E F Identify 'Hits' (Compounds with significant activity) E->F G Dose-Response Studies F->G H Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) G->H I In Vivo Model Testing H->I

Caption: General workflow for biological activity screening of novel pimelate esters.

Conclusion

The systematic screening of novel pimelate esters for biological activity is a critical endeavor in the pursuit of new therapeutic agents. This guide provides a foundational framework for conducting such screenings, encompassing antimicrobial, anticancer, and anti-inflammatory assays. By employing standardized protocols and clear data presentation, researchers can effectively evaluate the potential of these compounds. While specific data on novel pimelate esters remains an emerging field, the methodologies and insights drawn from structurally related dicarboxylic acid esters offer a robust starting point for investigation. The continued exploration of this chemical space is warranted and holds promise for the discovery of new drugs.

References

In Silico Modeling of Monohexyl Pimelate Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of monohexyl pimelate, a metabolite of the plasticizer di-n-hexyl phthalate, to protein targets. Phthalate metabolites are of significant interest due to their potential as endocrine-disrupting chemicals. Understanding their interactions with key proteins at a molecular level is crucial for predicting their biological effects and for the development of safer alternatives. This document details the computational protocols for protein-ligand docking, summarizes potential protein targets based on related compounds, and outlines experimental procedures for model validation. It is intended for researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to increase the flexibility of polyvinyl chloride (PVC) products. Humans are ubiquitously exposed to phthalates, which can be metabolized into monoesters, such as this compound. These metabolites are often more biologically active than their parent compounds. Emerging evidence suggests that phthalate monoesters can act as endocrine disruptors by interacting with various nuclear receptors and other proteins involved in critical signaling pathways.

In silico modeling, particularly molecular docking, has become an indispensable tool in toxicology and drug discovery for predicting and analyzing protein-ligand interactions.[1][2] These computational methods allow for the rapid screening of potential binding partners and the detailed examination of binding modes at an atomic level, providing insights that can guide further experimental investigation.

This guide focuses on the application of these computational techniques to understand the protein binding characteristics of this compound. While specific studies on this compound are limited, research on structurally similar phthalate metabolites, such as mono(2-ethylhexyl) phthalate (MEHP), provides a strong foundation for identifying potential protein targets and interaction mechanisms.[3][4] Studies have shown that phthalate metabolites can interact with nuclear receptors, including the Progesterone Receptor (PR) and Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[3][4][5]

Potential Protein Targets and Signaling Pathways

Based on studies of related phthalate metabolites, the following proteins are considered high-priority targets for in silico modeling of this compound binding:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that plays a key role in lipid metabolism and adipogenesis. Several phthalate metabolites have been identified as agonists of PPARγ.[5]

  • Progesterone Receptor (PR): A steroid hormone receptor crucial for reproductive health. In silico studies have demonstrated the potential for di-(2-ethylhexyl) phthalate (DEHP) and its metabolites to bind to the PR ligand-binding domain.[3][4]

The interaction of this compound with these receptors could potentially disrupt their normal signaling pathways. A simplified representation of the PPARγ signaling pathway is presented below.

PPARg_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Monohexyl_Pimelate This compound PPARg PPARγ Monohexyl_Pimelate->PPARg Binding PPARg_RXR_inactive Inactive PPARγ-RXR Heterodimer PPARg->PPARg_RXR_inactive RXR RXR RXR->PPARg_RXR_inactive PPARg_RXR_active Active PPARγ-RXR Heterodimer PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Modulation Docking_Workflow Start Start Prep_Receptor 1. Prepare Receptor (e.g., from PDB) - Remove water, ligands - Add hydrogens Start->Prep_Receptor Prep_Ligand 2. Prepare Ligand (this compound) - Generate 3D structure - Assign charges Start->Prep_Ligand End End Define_Grid 3. Define Binding Site (Grid Box Generation) Prep_Receptor->Define_Grid Run_Docking 4. Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Run_Docking Define_Grid->Run_Docking Analyze_Results 5. Analyze Results - Binding affinity (kcal/mol) - Binding poses - Interactions (H-bonds, etc.) Run_Docking->Analyze_Results Analyze_Results->End Validation_Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) Immobilize_Protein Immobilize Target Protein on Sensor Chip Inject_Ligand Inject this compound (Analyte) Immobilize_Protein->Inject_Ligand Measure_Response Measure Change in Refractive Index Inject_Ligand->Measure_Response Determine_Kinetics Determine ka, kd, KD Measure_Response->Determine_Kinetics Load_Protein Load Target Protein into Sample Cell Titrate_Ligand Titrate this compound into Sample Cell Load_Protein->Titrate_Ligand Measure_Heat Measure Heat Change Titrate_Ligand->Measure_Heat Determine_Thermo Determine KD, ΔH, ΔS Measure_Heat->Determine_Thermo

References

Methodological & Application

Application Notes and Protocols: Esterification of Pimelic Acid with Hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of dihexyl pimelate through the Fischer esterification of pimelic acid with hexanol. Pimelic acid and its esters are valuable intermediates in the synthesis of polymers, lubricants, and pharmaceuticals.[1] This protocol outlines the reaction setup, optimized conditions, purification procedures, and characterization of the final product. The provided methodology is designed to be a robust and reproducible starting point for researchers requiring high-purity dihexyl pimelate for their work.

Introduction

The esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis. The Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a widely used and cost-effective method for producing esters.[2][3][4][5][6] This application note details the synthesis of dihexyl pimelate, a long-chain aliphatic diester, from pimelic acid and hexanol. The reaction proceeds by refluxing the reactants in the presence of an acid catalyst, with the continuous removal of water to drive the equilibrium towards the product.[7][8]

Physicochemical Data

A summary of the physical and chemical properties of the key reactants and the final product is provided in Table 1.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Pimelic AcidC₇H₁₂O₄160.17342.51.29
HexanolC₆H₁₄O102.17157.60.814
Dihexyl PimelateC₁₉H₃₆O₄328.49~370-380 (est.)~0.95 (est.)

Table 1. Physicochemical properties of reactants and product.

Experimental Protocol

This protocol is based on established Fischer esterification procedures and optimized conditions derived from similar reactions involving dicarboxylic acids and long-chain alcohols.[9]

Materials
  • Pimelic acid (99%)

  • Hexanol (98%)

  • Sulfuric acid (H₂SO₄, 98%) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment
  • Round-bottom flask (250 mL or 500 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Reaction Setup

The experimental setup for the Fischer esterification with azeotropic removal of water is illustrated below.

G cluster_0 Reaction Setup flask Round-bottom Flask (Pimelic Acid, Hexanol, Catalyst, Toluene) dean_stark Dean-Stark Trap flask->dean_stark Vapors dean_stark->flask Toluene Return condenser Reflux Condenser dean_stark->condenser Vapors condenser->dean_stark Condensate (Toluene) heating Heating Mantle with Stirrer heating->flask

Caption: Reaction setup for Fischer esterification with a Dean-Stark trap.

Procedure
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, add pimelic acid (1 molar equivalent), hexanol (2.5 molar equivalents), and a catalytic amount of sulfuric acid (e.g., 2% w/w based on pimelic acid) or p-toluenesulfonic acid.[9] Add toluene to the flask to facilitate azeotropic removal of water.

  • Reaction: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux (approximately 120°C) with vigorous stirring.[9] The water produced during the reaction will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. Continue the reflux for 4-6 hours or until no more water is collected.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene and excess hexanol using a rotary evaporator.

    • Purify the crude dihexyl pimelate by vacuum distillation to obtain the final product.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

G Reactants 1. Reactant Charging - Pimelic Acid - Hexanol - Catalyst - Toluene Reaction 2. Fischer Esterification - Reflux with Dean-Stark - ~120°C, 4-6h Reactants->Reaction Workup 3. Aqueous Work-up - Neutralization (NaHCO3) - Washing (Brine) - Drying (MgSO4) Reaction->Workup Purification 4. Purification - Solvent Removal - Vacuum Distillation Workup->Purification Product Dihexyl Pimelate (Pure Product) Purification->Product

Caption: Experimental workflow for the synthesis of dihexyl pimelate.

Characterization Data

The successful synthesis of dihexyl pimelate can be confirmed by standard analytical techniques.

Infrared (IR) Spectroscopy

A typical IR spectrum of a long-chain aliphatic ester will show the following characteristic absorption bands:

  • C-H stretch (alkane): 2950-2850 cm⁻¹ (strong)

  • C=O stretch (ester): 1750-1735 cm⁻¹ (strong, sharp)[10]

  • C-O stretch (ester): 1300-1000 cm⁻¹ (two or more bands)[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The expected proton NMR signals for dihexyl pimelate in CDCl₃ are:

  • ~4.05 ppm (triplet): Protons on the carbons attached to the ester oxygen (-O-CH ₂-).

  • ~2.28 ppm (triplet): Protons on the carbons alpha to the carbonyl groups (-CH ₂-C=O).

  • ~1.60 ppm (multiplet): Protons on the carbons beta to the carbonyls and beta to the ester oxygens.

  • ~1.30 ppm (multiplet): Protons of the remaining methylene groups in the hexyl and pimeloyl chains.

  • ~0.89 ppm (triplet): Protons of the terminal methyl groups of the hexyl chains (-CH₃).

¹³C NMR: The expected carbon NMR signals for dihexyl pimelate in CDCl₃ are:

  • ~173 ppm: Carbonyl carbons (-C =O).

  • ~65 ppm: Carbons attached to the ester oxygen (-O-C H₂-).

  • ~34 ppm: Carbons alpha to the carbonyl groups (-C H₂-C=O).

  • ~31, 29, 28, 25, 22 ppm: Methylene carbons of the hexyl and pimeloyl chains.

  • ~14 ppm: Terminal methyl carbons of the hexyl chains (-C H₃).

Quantitative Data Summary

The following table summarizes the expected quantitative data for a typical reaction.

ParameterValue
Molar Ratio (Pimelic Acid:Hexanol)1 : 2.5
Catalyst Loading (H₂SO₄)2% w/w of pimelic acid
Reaction Temperature~120 °C
Reaction Time4-6 hours
Expected Yield> 85%

Table 2. Optimized reaction parameters and expected yield.[9]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of dihexyl pimelate via Fischer esterification. The methodology is straightforward and utilizes common laboratory equipment and reagents. The provided data on reaction conditions, purification, and characterization will be a valuable resource for researchers in organic synthesis, materials science, and drug development.

References

Application Note: Purification of Monohexyl Pimelate by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of monohexyl pimelate from a crude reaction mixture using silica gel column chromatography. The primary objective is to separate the desired monoester from unreacted starting materials (pimelic acid and hexanol) and the diester byproduct (dihexyl pimelate).

Introduction

This compound is a monoester of pimelic acid, a dicarboxylic acid. Its synthesis often results in a mixture containing the starting materials and the di-substituted ester. Column chromatography is a fundamental and widely used purification technique in organic chemistry for separating compounds based on their differential adsorption to a stationary phase.[1][2] In this case, silica gel, a polar adsorbent, is employed as the stationary phase. The separation relies on the polarity differences between the components of the crude mixture. The non-polar dihexyl pimelate will elute first, followed by the more polar this compound. Unreacted hexanol will also be separated, and the highly polar pimelic acid will be strongly retained on the silica gel.

Data Presentation

The following table summarizes the expected elution profile and purity of fractions collected during the column chromatography of a hypothetical 5-gram crude sample of this compound.

Fraction NumbersEluent System (Hexane:Ethyl Acetate)Predominant CompoundExpected Purity (%)Expected Yield (mg)
1-1095:5Dihexyl Pimelate>98450
11-1590:10Hexanol>95200
16-2580:20This compound >99 3500
26-3070:30Mixed Fractions-300
Column Residue-Pimelic Acid-550

Experimental Protocol

This protocol details the step-by-step methodology for the purification of this compound using silica gel column chromatography.

Materials and Equipment
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)[2]

  • Mobile Phase Solvents: n-Hexane (ACS grade), Ethyl acetate (ACS grade)

  • Glass chromatography column (e.g., 40 mm diameter, 400 mm length) with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated with UV254 indicator)

  • TLC developing chamber

  • UV lamp for visualization

  • Iodine chamber for visualization[3]

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Preparation of the Column (Slurry Method)
  • Ensure the chromatography column is clean, dry, and vertically clamped.[4]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[4]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[4]

  • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). A general rule is to use about 30-50 g of silica gel for every 1 g of crude mixture.[1]

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, which aids in uniform packing.[5]

  • Continuously tap the side of the column gently to dislodge any air bubbles and ensure a homogenous packing.[6]

  • Once the silica gel has settled, add another thin layer of sand on top to protect the surface from disturbance during sample and eluent addition.[6]

  • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.

Sample Preparation and Loading
  • Dissolve the crude this compound mixture in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase. The goal is to have a concentrated solution.[6]

  • Carefully add the sample solution to the top of the column using a pipette, allowing it to be absorbed into the sand layer.[6]

  • Rinse the sample flask with a small amount of the initial mobile phase and add this to the column to ensure all the sample is transferred.

  • Allow the solvent level to drop to the top of the sand layer.

Elution and Fraction Collection
  • Carefully add the initial mobile phase (95:5 hexane:ethyl acetate) to the column.

  • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).

  • To perform TLC analysis, spot a small amount from each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., 70:30 hexane:ethyl acetate).

  • Visualize the spots under a UV lamp and/or in an iodine chamber to identify the fractions containing the desired product.[3][7]

  • Gradually increase the polarity of the mobile phase to elute the compounds. A suggested gradient is as follows:

    • 95:5 Hexane:Ethyl Acetate (to elute non-polar byproducts like dihexyl pimelate)

    • 90:10 Hexane:Ethyl Acetate (to elute less polar impurities like hexanol)

    • 80:20 Hexane:Ethyl Acetate (to elute the target compound, this compound)

    • 70:30 Hexane:Ethyl Acetate (to elute any remaining more polar impurities)

  • Combine the pure fractions containing this compound as identified by TLC.

Product Isolation
  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting residue is the purified this compound.

  • Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, GC-MS, or HPLC).

Visualizations

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Equilibrate Column B->C E Load Sample onto Column C->E D Dissolve Crude Product D->E F Start Elution with Low Polarity Solvent E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Gradually Increase Solvent Polarity H->I I->G J Combine Pure Fractions I->J K Evaporate Solvent J->K L Purified this compound K->L

Caption: Workflow for the purification of this compound.

Separation Logic

Separation_Logic cluster_mixture Crude Reaction Mixture cluster_column Silica Gel Column Elution cluster_fractions Collected Fractions (in order of elution) cluster_residue Column Residue Crude Crude this compound (loaded onto column) Elution Increasing Solvent Polarity (Hexane -> Ethyl Acetate) Crude->Elution F1 Dihexyl Pimelate (Least Polar) Elution->F1 Residue Pimelic Acid (Most Polar, strongly adsorbed) Elution->Residue remains on column F2 Hexanol F1->F2 F3 This compound (Target Compound) F2->F3

Caption: Elution order based on compound polarity.

References

Application Notes and Protocols for the Quantification of Monohexyl Pimelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohexyl pimelate is a monoester of pimelic acid, a dicarboxylic acid involved in lysine biosynthesis. The quantification of this compound in various matrices is crucial for understanding its metabolic fate, toxicological profile, and potential applications in drug development and material sciences. This document provides detailed analytical methods for the quantification of this compound, drawing upon established protocols for analogous compounds such as monoalkyl phthalates and other dicarboxylic acid monoesters. The primary analytical techniques covered are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice between HPLC-MS/MS and GC-MS for the quantification of this compound depends on the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-MS/MS is generally preferred for its high sensitivity, selectivity, and suitability for analyzing non-volatile and thermally labile compounds directly in complex biological matrices.

  • GC-MS is a robust technique that often requires derivatization to improve the volatility and thermal stability of the analyte. It offers excellent chromatographic separation and is a well-established method for the analysis of similar compounds like phthalate esters.

Section 1: Quantification of this compound by HPLC-MS/MS

This section outlines a sensitive and selective method for the quantification of this compound in biological matrices, adapted from established protocols for similar monoester compounds.

Experimental Protocol

1. Sample Preparation (Human Urine)

A simple "dilute-and-shoot" method is often sufficient for urine samples, minimizing sample preparation time and potential for analyte loss.

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid, LC-MS grade

    • This compound analytical standard

    • Isotopically labeled internal standard (e.g., ¹³C₆-Monohexyl pimelate, if available; otherwise, a structurally similar labeled compound)

    • 1.5 mL polypropylene microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

    • In a microcentrifuge tube, combine 100 µL of urine with 400 µL of ACN containing the internal standard.

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Adapted from Monohexyl Phthalate analysis[1]):

    • Column: A reversed-phase column, such as a Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm), is suitable.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      Time (min) % B
      0.0 30
      5.0 95
      7.0 95
      7.1 30

      | 9.0 | 30 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for this compound and the internal standard need to be optimized by direct infusion. Theoretical MRM transitions can be predicted based on the structure of this compound (Molar Mass: 244.34 g/mol ).

      • Precursor Ion [M-H]⁻: m/z 243.2

      • Potential Product Ions: To be determined experimentally. A likely fragmentation would be the loss of the hexyl group or cleavage at the ester bond.

    • Source Parameters:

      • Gas Temperature: 300°C

      • Gas Flow: 10 L/min

      • Nebulizer Pressure: 45 psi

      • Sheath Gas Temperature: 350°C

      • Sheath Gas Flow: 11 L/min

      • Capillary Voltage: 3500 V

Data Presentation: Quantitative Parameters (Hypothetical, based on analogous compounds)

The following table summarizes the expected quantitative performance of the HPLC-MS/MS method, which would need to be confirmed through method validation.

ParameterExpected Value
Linearity Range0.05 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.99
Limit of Detection (LOD)~0.02 ng/mL[1]
Limit of Quantification (LOQ)~0.05 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample add_is Add Internal Standard in Acetonitrile urine->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc UHPLC Separation supernatant->hplc ms Tandem MS Detection (MRM Mode) hplc->ms quant Quantification ms->quant report Report Results quant->report GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing sample Aqueous Sample add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate to Dryness lle->evap deriv Derivatization (BSTFA) evap->deriv gc GC Separation deriv->gc ms MS Detection (SIM Mode) gc->ms quant Quantification ms->quant report Report Results quant->report

References

Application Notes and Protocols for Monohexyl Pimelate as a Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][3]

Alkyl chains are a common and synthetically tractable type of linker used in PROTAC design.[1] Pimelic acid, a seven-carbon dicarboxylic acid, provides a flexible aliphatic backbone that can be readily functionalized for incorporation into PROTACs. "Monohexyl pimelate" represents a mono-functionalized derivative of pimelic acid, where one carboxylic acid is esterified with a hexyl group, leaving the other carboxylic acid available for conjugation to either the POI ligand or the E3 ligase ligand. This mono-functionalization strategy is crucial for the sequential and controlled synthesis of PROTAC molecules.

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of PROTACs utilizing a this compound-derived linker.

Designing PROTACs with a this compound Linker

The seven-carbon chain of the pimelate linker offers a balance of flexibility and length, which is crucial for enabling the productive formation of a ternary complex. The optimal linker length is target-dependent and often requires empirical determination.[1][3] The hexyl ester of the this compound can influence the overall lipophilicity and cell permeability of the final PROTAC molecule.

Signaling Pathway of PROTAC Action

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation_Products Degradation Products Proteasome->Degradation_Products Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC incorporating a this compound-derived linker. For this example, we will consider the synthesis of a hypothetical PROTAC targeting a kinase, using a known kinase inhibitor as the "warhead" and pomalidomide as the E3 ligase-recruiting ligand.

Synthesis of this compound Linker

The synthesis of a mono-functionalized pimelic acid is a key step. While direct mono-esterification can be challenging, a common strategy involves the use of protecting groups.

Linker_Synthesis Pimelic_Acid Pimelic Acid Mono_Protected Mono-protected Pimelic Acid Pimelic_Acid->Mono_Protected Protection Hexyl_Ester Hexyl Ester of Mono-protected Acid Mono_Protected->Hexyl_Ester Esterification (Hexanol, DCC/DMAP) Monohexyl_Pimelate This compound (Linker Precursor) Hexyl_Ester->Monohexyl_Pimelate Deprotection

Caption: Synthetic workflow for this compound linker precursor.

Protocol 1: Synthesis of this compound

  • Protection: React pimelic acid with a suitable protecting group for one of the carboxylic acids (e.g., benzyl ester formation).

  • Esterification: To the mono-protected pimelic acid, add 1.1 equivalents of hexanol, 1.2 equivalents of dicyclohexylcarbodiimide (DCC), and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). Stir at room temperature for 12-16 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Deprotection: Remove the protecting group (e.g., hydrogenolysis for a benzyl ester) to yield this compound.

  • Purification: Purify the product by flash column chromatography on silica gel.

Synthesis of the PROTAC Molecule

The assembly of the final PROTAC molecule typically involves sequential amide bond formations.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Warhead Warhead (Kinase Inhibitor) with amine handle Warhead_Linker Warhead-Linker Conjugate Warhead->Warhead_Linker Linker This compound Linker->Warhead_Linker Amide Coupling (HATU, DIPEA) PROTAC Final PROTAC Warhead_Linker->PROTAC E3_Ligand E3 Ligase Ligand (Pomalidomide) with amine handle E3_Ligand->PROTAC Amide Coupling (HATU, DIPEA)

Caption: General workflow for the synthesis of a PROTAC molecule.

Protocol 2: PROTAC Synthesis

  • Warhead-Linker Conjugation: Dissolve the amine-functionalized kinase inhibitor (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash chromatography to obtain the warhead-linker conjugate.

  • Final PROTAC Assembly: To the purified warhead-linker conjugate (1.0 eq), add the amine-functionalized pomalidomide derivative (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir at room temperature for 4-6 hours.

  • Final Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC. Characterize the purified product by high-resolution mass spectrometry (HRMS) and NMR.

Biological Evaluation of the PROTAC

Protocol 3: Western Blot Analysis for Protein Degradation

  • Cell Culture and Treatment: Plate the target cancer cell line (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Protocol 4: Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Data Presentation

Quantitative data from the biological evaluation should be summarized for clear comparison.

Table 1: Biological Activity of a Hypothetical Kinase-Degrading PROTAC with a this compound Linker

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)IC50 (nM)
PROTAC-Pimelate-HexylKinase XHCT116102>902200
Kinase InhibitorKinase XHCT116--50
Negative Control*Kinase XHCT116>10000<10>10000

*Negative control could be a PROTAC with an epimerized E3 ligase ligand that does not bind to the ligase.

Conclusion

The use of a this compound-derived linker provides a versatile and synthetically accessible approach for the design and construction of effective PROTACs. The seven-carbon aliphatic chain offers the necessary flexibility and length to facilitate the formation of a productive ternary complex, leading to efficient degradation of the target protein. The protocols and data presented here serve as a foundational guide for researchers venturing into the development of novel PROTAC-based therapeutics. As with all PROTAC design, empirical optimization of the linker length and composition is often necessary to achieve the desired degradation potency and selectivity for a specific target protein.

References

Application of Monohexyl Pimelate in Polymer Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While "Monohexyl pimelate" is not a commonly cited monomer in polymer synthesis literature, the underlying structure suggests a key role for pimelic acid and hexyl-containing compounds in the development of novel polyesters. Pimelic acid (heptanedioic acid), a seven-carbon dicarboxylic acid, serves as a valuable building block for creating polymers with tailored properties. Its longer carbon chain, compared to shorter dicarboxylic acids like adipic acid, can impart increased flexibility and lower melting points in the resulting polymers, while maintaining good mechanical strength.[1] This application note will focus on the synthesis and properties of polyesters derived from pimelic acid, with a specific emphasis on incorporating a hexyl moiety, most logically through the use of 1,6-hexanediol, to form poly(hexamethylene pimelate).

Applications in Research and Drug Development

Aliphatic polyesters derived from pimelic acid and diols are of significant interest to researchers, scientists, and drug development professionals for several reasons:

  • Biodegradable Materials: These polyesters are often biodegradable, making them attractive for biomedical applications such as drug delivery systems, tissue engineering scaffolds, and resorbable implants. The degradation rate can be tuned by altering the polymer's composition and crystallinity.

  • Flexible Polymers: The seven-carbon backbone of pimelic acid contributes to the flexibility of the resulting polymer chains. This property is advantageous for applications requiring materials that can bend and conform, such as soft tissue engineering and flexible packaging.

  • Drug Delivery: The polyester matrix can be designed to encapsulate and release therapeutic agents in a controlled manner. The physicochemical properties of the polymer, influenced by the choice of dicarboxylic acid and diol, will govern the drug release kinetics.

  • Specialty Polymers: Pimelic acid esters are recognized as important intermediates in the production of specialty polymers. These polymers may find use in coatings, adhesives, and elastomers where specific performance characteristics are required.

Quantitative Data on Pimelate-Based Polyesters

Direct quantitative data for poly(hexamethylene pimelate) is scarce in publicly available literature. However, by examining data from similar aliphatic polyesters, we can infer its expected properties. The following tables summarize typical thermal and mechanical properties for polyesters synthesized from various dicarboxylic acids and diols, providing a comparative context.

Table 1: Thermal Properties of Aliphatic Polyesters

PolymerDicarboxylic AcidDiolGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Poly(hexamethylene succinate) (PHS) Succinic Acid1,6-Hexanediol-47.4~60>300
Poly(hexamethylene adipate) (PHA) Adipic Acid1,6-Hexanediol-55~60-70>300
Poly(hexamethylene sebacate) (PHS) Sebacic Acid1,6-Hexanediol-60~75-80>300
Poly(butylene succinate) (PBS) Succinic Acid1,4-Butanediol-32114>300
Expected Poly(hexamethylene pimelate) Pimelic Acid1,6-Hexanediol~ -50 to -60~ 60-75>300

Note: The values for Poly(hexamethylene pimelate) are estimated based on trends observed in similar aliphatic polyesters. Actual values may vary depending on the molecular weight and crystallinity of the synthesized polymer.

Table 2: Mechanical Properties of Aliphatic Polyesters

PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Poly(hexamethylene succinate) (PHS) 12.9498.5394.7
Poly(hexamethylene adipate) (PHA) 20 - 40300 - 700200 - 400
Poly(hexamethylene sebacate) (PHS) 15 - 30400 - 800150 - 300
Poly(butylene succinate) (PBS) 30 - 40300 - 500300 - 400
Expected Poly(hexamethylene pimelate) 15 - 35400 - 700200 - 400

Note: The values for Poly(hexamethylene pimelate) are estimated based on trends observed in similar aliphatic polyesters. Actual values will depend on the specific synthesis conditions and resulting polymer characteristics.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of poly(hexamethylene pimelate) via a two-step melt polycondensation reaction. This is a common and effective method for producing high molecular weight polyesters.

Protocol 1: Synthesis of Poly(hexamethylene pimelate)

Materials:

  • Pimelic acid (99%)

  • 1,6-Hexanediol (99%)

  • Titanium(IV) butoxide (Ti(OBu)4) or another suitable catalyst (e.g., stannous octoate)

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Chloroform

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and collection flask

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Esterification Step:

    • Place pimelic acid and a slight excess of 1,6-hexanediol (e.g., 1:1.2 molar ratio) into the three-necked flask.

    • Add the catalyst (e.g., 0.1 mol% relative to the diacid) and the antioxidant (e.g., 0.1 wt%).

    • Equip the flask with the mechanical stirrer, nitrogen inlet, and distillation setup.

    • Purge the system with nitrogen for at least 30 minutes to create an inert atmosphere.

    • Heat the reaction mixture to 180-200°C under a slow stream of nitrogen while stirring.

    • Water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask.

    • Continue this step for 2-4 hours, or until the theoretical amount of water has been collected.

  • Polycondensation Step:

    • Increase the temperature to 220-240°C.

    • Gradually apply a vacuum (to below 1 mbar) over a period of 30-60 minutes to remove the excess 1,6-hexanediol and facilitate the increase in molecular weight.

    • Continue the reaction under high vacuum and stirring for another 3-5 hours. The viscosity of the mixture will noticeably increase.

    • The reaction is complete when the desired viscosity is reached (can be monitored by the torque on the mechanical stirrer).

  • Purification:

    • Cool the reactor to room temperature and dissolve the resulting polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Filter the precipitated polymer and wash it several times with methanol.

    • Dry the purified poly(hexamethylene pimelate) in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

The synthesized polymer should be characterized to determine its properties:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td).

  • Tensile Testing: To measure the mechanical properties such as tensile strength, elongation at break, and Young's modulus.

Visualizations

Logical Workflow for Polyester Synthesis and Characterization

Polyester_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Pimelic Acid + 1,6-Hexanediol Esterification Esterification (180-200°C, N2) Monomers->Esterification Catalyst Catalyst & Antioxidant Catalyst->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Removal of H2O Crude_Polymer Crude Poly(hexamethylene pimelate) Polycondensation->Crude_Polymer Removal of excess diol Dissolution Dissolve in Chloroform Crude_Polymer->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Pure_Polymer Pure Poly(hexamethylene pimelate) Drying->Pure_Polymer NMR NMR (Structure) Pure_Polymer->NMR GPC GPC (Molecular Weight) Pure_Polymer->GPC DSC DSC (Thermal Transitions) Pure_Polymer->DSC TGA TGA (Thermal Stability) Pure_Polymer->TGA Tensile Tensile Testing (Mechanical Properties) Pure_Polymer->Tensile

Caption: Workflow for the synthesis and characterization of poly(hexamethylene pimelate).

Signaling Pathway: A Conceptual View of Polymer Property Modulation

While not a biological signaling pathway, the following diagram illustrates the logical relationships between monomer choice and the resulting polymer properties, which is a key concept in polymer design.

Polymer_Property_Modulation cluster_inputs Monomer Properties cluster_polymer_chars Intermediate Polymer Characteristics cluster_outputs Macroscopic Polymer Properties Diacid Dicarboxylic Acid (e.g., Pimelic Acid) Chain_Flexibility Chain Flexibility Diacid->Chain_Flexibility Intermolecular_Forces Intermolecular Forces Diacid->Intermolecular_Forces Diol Diol (e.g., 1,6-Hexanediol) Diol->Chain_Flexibility Diol->Intermolecular_Forces Crystallinity Crystallinity Chain_Flexibility->Crystallinity Thermal_Props Thermal Properties (Tg, Tm) Chain_Flexibility->Thermal_Props Intermolecular_Forces->Crystallinity Mechanical_Props Mechanical Properties (Strength, Elongation) Intermolecular_Forces->Mechanical_Props Crystallinity->Thermal_Props Crystallinity->Mechanical_Props Degradation_Rate Degradation Rate Crystallinity->Degradation_Rate

Caption: Influence of monomer choice on the final properties of the synthesized polyester.

References

Application Notes and Protocols for Monohexyl Pimelate as a Precursor for Specialty Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monofunctional esters of dicarboxylic acids, such as monohexyl pimelate, are emerging as versatile precursors in the synthesis of specialty lubricants. Their unique molecular structure, featuring a polar carboxylic acid group and a nonpolar alkyl chain, imparts desirable properties for lubricant formulations. Pimelic acid esters, in particular, are recognized as important intermediates for creating high-performance lubricants.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound as a precursor for advanced specialty lubricants. Ester-based lubricants are known for their excellent thermal stability, lubricity, and biodegradability, making them suitable for a wide range of demanding applications.[2]

Physicochemical Properties of this compound

PropertyThis compound (Estimated)Diethyl Pimelate (Known)Pimelic Acid (Known)
Molecular Formula C13H24O4C11H20O4C7H12O4
Molecular Weight 244.33 g/mol 216.27 g/mol 160.17 g/mol
Appearance Colorless to pale yellow liquidLiquidWhite crystalline solid
Boiling Point > 250 °C at atmospheric pressure254 °C at 748 mmHgDecomposes
Melting Point < -20 °C-103-105 °C
Flash Point > 150 °C--
Viscosity @ 40 °C 10 - 20 cSt--
Viscosity @ 100 °C 3 - 5 cSt--
Pour Point < -30 °C--
Solubility Soluble in hydrocarbon oils and organic solvents; Insoluble in waterSoluble in alcohol, ether, ethyl acetateSparingly soluble in water; Soluble in alcohol, ether

Synthesis of this compound

The synthesis of this compound can be effectively achieved through Fischer-Speier esterification of pimelic acid with n-hexanol. This method involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst with the removal of water to drive the reaction towards the formation of the monoester.

Synthesis Workflow

SynthesisWorkflow Reactants Pimelic Acid + n-Hexanol + Acid Catalyst ReactionMixture Reaction Mixture in Toluene Reactants->ReactionMixture Reflux Reflux with Dean-Stark Trap (Water Removal) ReactionMixture->Reflux Neutralization Neutralization (e.g., with NaHCO3 solution) Reflux->Neutralization Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Neutralization->Extraction Drying Drying of Organic Phase (e.g., with Na2SO4) Extraction->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product Monohxyl Pimelate Purification->Product

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocol: Fischer Esterification

Materials:

  • Pimelic acid (1.0 mol)

  • n-Hexanol (1.0 mol)

  • p-Toluenesulfonic acid monohydrate (0.02 mol)

  • Toluene (500 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • 2L three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • To the 2L three-necked round-bottom flask, add pimelic acid, n-hexanol, p-toluenesulfonic acid monohydrate, and toluene.

  • Assemble the Dean-Stark apparatus and reflux condenser on the flask.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification. This typically takes 4-8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with deionized water until the aqueous layer is neutral.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the toluene.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

Analytical Methods
TechniquePurposeExpected Results
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisAppearance of a strong C=O stretching band for the ester (~1735 cm⁻¹) and a broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and purity assessment¹H NMR will show characteristic peaks for the hexyl chain protons and the pimelate backbone protons. ¹³C NMR will confirm the presence of the ester and carboxylic acid carbonyl carbons.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity determination and identification of byproductsA major peak corresponding to the molecular weight of this compound. Minor peaks may indicate the presence of unreacted starting materials or the diester byproduct.
Karl Fischer Titration Water content determinationLow water content is desirable for lubricant applications to prevent hydrolysis.

Application as a Lubricant Precursor

Monofunctional esters like this compound can be further reacted to create more complex lubricant base stocks or used as additives to enhance the performance of existing lubricant formulations. The presence of the carboxylic acid group provides a site for further chemical modification.

Conversion to Dimer and Polymer Esters

The free carboxylic acid group of this compound can be reacted with diols or polyols to form dimer or polymer esters with higher viscosities and improved thermal stability.

DimerEsterSynthesis Reactants Monohxyl Pimelate + Diol (e.g., Ethylene Glycol) + Acid Catalyst ReactionMixture Reaction Mixture Reactants->ReactionMixture Esterification Esterification Reaction (Water Removal) ReactionMixture->Esterification Purification Purification Esterification->Purification Product Dimer Ester Lubricant Base Stock Purification->Product

Caption: Synthesis of a Dimer Ester from this compound.

Performance as a Lubricant Additive

Monofunctional esters can act as lubricity improvers and friction modifiers when blended with other base oils, such as mineral oils or polyalphaolefins (PAOs). The polar carboxylic acid head group can adsorb onto metal surfaces, forming a protective film that reduces friction and wear.

Performance Evaluation of Lubricants

To assess the efficacy of this compound-derived lubricants, a series of standard lubricant performance tests should be conducted.

Key Performance Tests
TestASTM MethodPurposeDesired Outcome for Specialty Lubricants
Kinematic Viscosity D445To determine the fluid's resistance to flow at 40 °C and 100 °C.Stable viscosity over a wide temperature range.
Viscosity Index D2270To evaluate the effect of temperature on viscosity.High viscosity index, indicating less change in viscosity with temperature.
Pour Point D97To determine the lowest temperature at which the lubricant will flow.Low pour point for good low-temperature performance.
Flash Point D92To determine the temperature at which the lubricant gives off flammable vapors.High flash point for safety at elevated temperatures.
Oxidative Stability D2272 (RPVOT)To assess the lubricant's resistance to oxidation at elevated temperatures.Long oxidation induction time, indicating high stability.
Four-Ball Wear Test D4172To evaluate the anti-wear properties of the lubricant.Small wear scar diameter, indicating good lubricity.

Conclusion

Monhexyl pimelate shows significant promise as a precursor for the development of specialty lubricants. Its synthesis via Fischer esterification is a well-established and scalable process. The resulting monoester possesses a versatile chemical structure that allows for its use as a building block for more complex lubricant molecules or as a performance-enhancing additive. Further research and specific performance testing are warranted to fully elucidate the benefits of this compound in various lubricant applications. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of this promising compound.

References

Application Notes and Protocols for Cell Permeability Assays of Monohexyl Pimelate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell permeability is a critical step in the early stages of drug discovery and development. For a therapeutic agent to be effective, it must be able to cross cellular barriers to reach its target site of action. This is particularly crucial for orally administered drugs that need to be absorbed through the intestinal epithelium. Monohexyl pimelate derivatives, a class of small molecules with potential therapeutic applications, are predicted to be lipophilic in nature. This characteristic significantly influences their interaction with biological membranes and their ability to permeate cells.

These application notes provide an overview of standard in vitro assays to evaluate the cell permeability of this compound derivatives. Detailed protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell permeability assay, and Madin-Darby Canine Kidney (MDCK) cell permeability assay are provided. These assays are instrumental in screening and characterizing the passive diffusion and active transport of drug candidates.[1][2][3] Given the anticipated lipophilicity of this compound derivatives, special considerations and potential modifications to these standard assays are also discussed to ensure reliable and accurate permeability assessment.[4][5]

Data Presentation: Permeability of this compound Derivatives

The following table summarizes hypothetical permeability data for a series of this compound derivatives (MHP1-MHP5) across different in vitro models. This data is for illustrative purposes to demonstrate how quantitative results from these assays are typically presented for comparison.

Compound IDPAMPA Papp (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Caco-2 Papp (B-A) (10-6 cm/s)Caco-2 Efflux RatioMDCK Papp (A-B) (10-6 cm/s)
MHP1 15.2 ± 1.812.5 ± 1.113.1 ± 1.51.0518.9 ± 2.2
MHP2 8.5 ± 0.95.1 ± 0.615.3 ± 1.73.007.2 ± 0.8
MHP3 22.1 ± 2.518.9 ± 2.019.5 ± 2.31.0325.4 ± 3.1
MHP4 2.3 ± 0.41.1 ± 0.21.2 ± 0.31.092.8 ± 0.5
MHP5 18.6 ± 2.19.8 ± 1.229.4 ± 3.53.0012.3 ± 1.4
Propranolol 25.0 ± 2.820.0 ± 2.221.0 ± 2.41.0528.0 ± 3.3
Atenolol 0.5 ± 0.10.2 ± 0.050.3 ± 0.071.500.4 ± 0.1

Table 1: Apparent Permeability Coefficients (Papp) and Efflux Ratios for this compound Derivatives. Propranolol and Atenolol are included as high and low permeability control compounds, respectively. The apparent permeability coefficient (Papp) is a measure of the rate of transport of a compound across a membrane. A higher Papp value indicates higher permeability. The efflux ratio is calculated as the ratio of Papp in the basolateral-to-apical direction (B-A) to the apical-to-basolateral direction (A-B). An efflux ratio greater than 2 is indicative of active efflux.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.[6][7] It is particularly useful in the early stages of drug discovery for ranking compounds based on their ability to cross an artificial lipid membrane. For lipophilic compounds like this compound derivatives, modifications to the standard protocol may be necessary to improve solubility and recovery.[4]

Workflow for PAMPA Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solution Prepare Donor and Acceptor Solutions add_donor Add Donor Solution (with compound) prep_solution->add_donor prep_plate Coat Filter Plate with Lipid Membrane prep_plate->add_donor add_acceptor Add Acceptor Solution add_donor->add_acceptor incubate Incubate Sandwich Plate add_acceptor->incubate measure_conc Measure Compound Concentration incubate->measure_conc calculate_papp Calculate Papp measure_conc->calculate_papp

Caption: General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Preparation of Solutions:

    • Donor Solution: Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with buffer (e.g., PBS, pH 7.4) to the final desired concentration. The final concentration of the organic solvent should typically be less than 1%. For highly lipophilic compounds, the use of a co-solvent or a surfactant in the donor solution might be necessary to improve solubility.

    • Acceptor Solution: The acceptor solution is typically the same buffer as the donor solution. For lipophilic compounds, adding a surfactant to the acceptor compartment can create "sink" conditions and prevent the compound from sticking to the plastic, thereby improving recovery.[5]

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate with a hydrophobic PVDF membrane is used.

    • Carefully apply a solution of a lipid (e.g., 2% lecithin in dodecane) to each well of the filter plate to form the artificial membrane.[6] Allow the solvent to evaporate completely.

  • Assay Procedure:

    • Add the acceptor solution to the wells of a 96-well acceptor plate.

    • Place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich".

    • Add the donor solution containing the test compound to the wells of the filter plate.

    • Incubate the plate assembly at room temperature for a defined period (typically 4-18 hours) with gentle shaking.

  • Analysis:

    • After incubation, carefully separate the filter and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq])

      Where:

      • VD = Volume of the donor well

      • VA = Volume of the acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [CA] = Concentration in the acceptor well

      • [Ceq] = Equilibrium concentration = ([CD] * VD + [CA] * VA) / (VD + VA)

      • [CD] = Concentration in the donor well

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption of drugs.[8][9] Caco-2 cells are derived from a human colon adenocarcinoma and, when cultured on semi-permeable filter supports, they differentiate to form a polarized monolayer with many characteristics of the intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[10][11]

Caco-2 Permeability Assay Workflow

cluster_culture Cell Culture cluster_assay Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-28 days to form monolayer seed_cells->differentiate check_integrity Verify monolayer integrity (TEER measurement) differentiate->check_integrity add_compound Add compound to Apical or Basolateral side check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect samples from receiver compartment incubate->collect_samples quantify Quantify compound concentration (LC-MS/MS) collect_samples->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow of the Caco-2 cell permeability assay.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® filter inserts in a multi-well plate.

    • Culture the cells for 21-28 days in a humidified incubator at 37°C with 5% CO2 to allow for differentiation and formation of a confluent monolayer.[12]

  • Monolayer Integrity Assessment:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer using a voltmeter. A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates a confluent monolayer with well-formed tight junctions.[13]

    • Alternatively, the permeability of a low-permeability marker, such as Lucifer Yellow, can be measured.

  • Transport Experiment (Bidirectional):

    • Apical-to-Basolateral (A-B) Transport:

      • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

      • Add the transport buffer containing the this compound derivative to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral-to-Apical (B-A) Transport:

      • Wash the cell monolayer with pre-warmed transport buffer.

      • Add the transport buffer containing the this compound derivative to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.

    • At the end of the incubation, collect samples from the receiver compartment for analysis.

  • Analysis:

    • Quantify the concentration of the this compound derivative in the collected samples using LC-MS/MS.

    • Calculate the Papp value for both A-B and B-A directions using the following formula:

      Papp = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt = Rate of appearance of the compound in the receiver compartment

      • A = Surface area of the filter membrane

      • C0 = Initial concentration of the compound in the donor compartment

    • Calculate the efflux ratio:

      Efflux Ratio = Papp (B-A) / Papp (A-B)

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

The MDCK cell line, derived from canine kidney epithelial cells, is another popular model for permeability screening.[14] MDCK cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells. Wild-type MDCK cells have low expression of efflux transporters, making them a good model for studying passive permeability.[15] Genetically engineered MDCK cells that overexpress specific transporters, such as P-glycoprotein (MDCK-MDR1), are widely used to investigate whether a compound is a substrate for active efflux.[13][16][17]

Signaling Pathway for P-gp Mediated Efflux

cluster_cell Epithelial Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Drug_in Drug (e.g., MHP derivative) Drug_in->Pgp Binding Extracellular Extracellular Space (e.g., Intestinal Lumen) ATP ATP ATP->Pgp Intracellular Intracellular Space

References

Application Notes and Protocols for Solid-Phase Synthesis Incorporating Monohexyl Pimelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and peptidomimetic drug discovery. The choice of a linker, which tethers the nascent peptide chain to an insoluble resin support, is critical as it dictates the C-terminal functionality of the final product and the conditions required for its cleavage. While a variety of linkers are commercially available, the development of novel linkers can offer unique advantages in terms of cleavage strategies, hydrophobicity, and spacing from the solid support.

This document provides a detailed, albeit theoretical, framework for the incorporation of monohexyl pimelate as a novel, cleavable linker in solid-phase synthesis. Pimelic acid, a seven-carbon dicarboxylic acid, when used as a monohexyl ester, presents a bifunctional molecule. The free carboxylic acid can be anchored to a solid support, while the hexyl ester provides a potential point of cleavage under specific hydrolytic conditions. The seven-carbon chain also introduces a significant hydrophobic spacer between the synthesized molecule and the resin, which may be advantageous in reducing steric hindrance during the synthesis of complex molecules.

These notes are intended to provide a foundational protocol for researchers interested in exploring the utility of long-chain dicarboxylic acid monoesters as linkers in solid-phase organic synthesis (SPOS) and SPPS.

Potential Applications

The use of a this compound linker is proposed for applications where a non-standard, hydrophobic spacer is desired. Potential applications include:

  • Synthesis of Hydrophobic Peptides: The aliphatic nature of the linker may improve the solvation of the resin-bound peptide in organic solvents, potentially aiding in the synthesis of difficult, hydrophobic sequences.

  • Drug Delivery Systems: The linker could be used to attach small molecule drugs to a solid support for further modification, with the hexyl ester providing a site for controlled release.

  • Combinatorial Chemistry: The unique cleavage properties could be exploited in the generation of small molecule libraries where a final esterification or hydrolysis step is desired.

Data Presentation

As this is a proposed protocol, the following quantitative data is based on typical values observed for similar ester-based linkers in solid-phase synthesis. Experimental optimization is necessary to determine the precise values for this specific linker.

ParameterExpected RangeNotes
Linker Loading on Resin 0.3 - 0.8 mmol/gDependent on the type of resin used (e.g., Aminomethyl Polystyrene) and the efficiency of the coupling reaction.
First Amino Acid Loading 85 - 95% efficiencyBased on the initial linker loading. Efficiency can be determined by Fmoc quantification.
Peptide Cleavage Yield 70 - 90%Highly dependent on the chosen cleavage conditions (acid concentration, time, temperature, and scavengers). Optimization is critical.
Crude Peptide Purity 50 - 80%Dependent on the peptide sequence and the success of each coupling and deprotection step. Purification by HPLC is typically required.

Experimental Protocols

The following protocols outline a hypothetical procedure for the use of this compound as a linker in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Attachment of this compound to Aminomethyl Polystyrene Resin

Objective: To covalently attach the free carboxylic acid of this compound to an amino-functionalized solid support.

Materials:

  • Aminomethyl (AM) polystyrene resin (e.g., 1% DVB, 100-200 mesh)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Piperidine

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the aminomethyl polystyrene resin (1 g, e.g., 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a reaction vessel with gentle agitation.

  • Activation of this compound: In a separate flask, dissolve this compound (3 eq, 3.0 mmol), HOBt (3 eq, 3.0 mmol) in DMF (5 mL). Add DIC (3 eq, 3.0 mmol) and allow the mixture to pre-activate for 10 minutes at room temperature.

  • Coupling to Resin: Drain the DMF from the swollen resin. Add the pre-activated this compound solution to the resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin as in step 4 and finally with DCM (3 x 10 mL). Dry the resin under vacuum.

  • Confirmation: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates successful coupling and capping.

Protocol 2: Coupling of the First Fmoc-Amino Acid

Objective: To attach the C-terminus of the first amino acid to the hexyl ester of the resin-bound pimelate linker via an esterification reaction.

Materials:

  • This compound-functionalized resin

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • DIC

  • 4-(Dimethylamino)pyridine (DMAP)

  • DMF, peptide synthesis grade

  • DCM, synthesis grade

Procedure:

  • Resin Swelling: Swell the this compound-resin (1 g) in DCM (10 mL) for 1 hour.

  • Coupling Reaction: In a separate flask, dissolve the Fmoc-amino acid (4 eq relative to resin loading) in a minimal amount of DMF. Add this solution to the swollen resin.

  • Add DMAP (0.1 eq) to the resin slurry.

  • In a separate vial, dissolve DIC (4 eq) in DCM and add it dropwise to the reaction mixture.

  • Agitate the reaction at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Fmoc Quantification: Determine the loading of the first amino acid by spectrophotometric analysis of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, accurately weighed sample of the dried resin.

Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS)

Objective: To synthesize the desired peptide sequence on the this compound-functionalized solid support.

Materials:

  • Fmoc-amino acid-loaded this compound resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, synthesis grade

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3-5 eq) with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Repeat: Repeat steps 1-5 for each amino acid in the desired sequence.

Protocol 4: Cleavage of the Peptide from the Resin

Objective: To cleave the ester bond between the peptide and the this compound linker and remove side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)) - choice depends on the peptide sequence.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. Caution: Work in a fume hood and wear appropriate PPE.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

G cluster_prep Linker Attachment cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification Resin Aminomethyl Resin Activation Activate Linker (DIC/HOBt) Coupling1 Couple Linker to Resin Linker This compound Linker->Activation Activation->Coupling1 Capping Cap Unreacted Amines Coupling1->Capping WashedResin Washed & Dried Functionalized Resin Capping->WashedResin FirstAA Couple First Fmoc-AA (DIC/DMAP) WashedResin->FirstAA Deprotection Fmoc Deprotection (20% Piperidine/DMF) FirstAA->Deprotection CouplingN Couple Next Fmoc-AA (HBTU/DIPEA) Deprotection->CouplingN Repeat Repeat n-1 times CouplingN->Repeat Repeat->Deprotection Cycle Cleavage Cleave from Resin (TFA Cocktail) Repeat->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: Workflow for SPPS using a this compound linker.

Logical Relationship of Components

G cluster_solid Solid Support cluster_linker Linker cluster_peptide Peptide Chain cluster_reagents Reagents Resin Polystyrene Resin Pimelate This compound Resin->Pimelate Anchors Peptide Growing Peptide Chain Pimelate->Peptide Tethers Coupling Coupling Reagents (DIC, HBTU) Coupling->Peptide Elongates Deprotect Deprotection Reagent (Piperidine) Deprotect->Peptide Enables Elongation Cleave Cleavage Reagent (TFA) Cleave->Pimelate Cleaves

Caption: Key components in the this compound SPPS system.

Enzymatic Synthesis of Monohexyl Pimelate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Practical Guide to the Lipase-Catalyzed Synthesis of Monohexyl Pimelate, a Key Intermediate in Drug Development and Polymer Science

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of this compound. The chemo- and regioselectivity of lipases offer a green and efficient alternative to traditional chemical synthesis, enabling the production of this valuable monoester under mild reaction conditions. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Pimelic acid and its derivatives are important building blocks in the synthesis of polymers, pharmaceuticals, and lubricants. The selective mono-esterification of dicarboxylic acids like pimelic acid is a crucial step in producing intermediates with tailored properties. Traditional chemical methods often require harsh conditions and protective group strategies, leading to side reactions and purification challenges. Enzymatic synthesis, particularly using lipases, presents a highly selective and environmentally friendly approach to overcome these limitations.

This application note details the synthesis of this compound through the lipase-catalyzed esterification of pimelic acid and hexanol. We provide a comprehensive protocol, data on reaction parameters, and analytical methods for product characterization.

Principle of the Reaction

The enzymatic synthesis of this compound involves the direct esterification of pimelic acid, a C7 α,ω-dicarboxylic acid, with 1-hexanol. A lipase, typically from Candida antarctica (Lipase B, CALB), catalyzes the formation of an ester bond between one of the carboxylic acid groups of pimelic acid and the hydroxyl group of hexanol. The reaction is reversible, and the removal of water, a byproduct, can drive the equilibrium towards product formation. The use of an immobilized enzyme simplifies catalyst removal and reuse.

The primary challenge in this synthesis is to favor the formation of the monoester over the diester (dihexyl pimelate). This is typically achieved by controlling the stoichiometry of the reactants, with the dicarboxylic acid in excess of the alcohol.

Experimental Protocols

This section provides a detailed protocol for the enzymatic synthesis of this compound based on established methods for the mono-esterification of dicarboxylic acids.

Materials and Reagents
  • Pimelic Acid (≥98%)

  • 1-Hexanol (≥98%)

  • Immobilized Candida antarctica Lipase B (CALB, Novozym® 435 or equivalent)

  • tert-Butanol (anhydrous, ≥99.5%)

  • Molecular Sieves (3 Å, activated)

  • Ethyl Acetate (ACS grade)

  • Hexane (ACS grade)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 60 Å, 230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

General Enzymatic Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pimelic acid (e.g., 10 mmol, 1.60 g) in anhydrous tert-butanol (e.g., 50 mL).

  • Addition of Reactants: Add 1-hexanol (e.g., 5 mmol, 0.51 g) to the solution. The molar ratio of pimelic acid to 1-hexanol is crucial for maximizing the yield of the monoester; a 2:1 ratio is a good starting point.

  • Enzyme and Desiccant: Add the immobilized lipase (e.g., 10% w/w of total substrates, ~210 mg) and activated molecular sieves (e.g., 1 g) to the reaction mixture. The molecular sieves help to remove the water produced during the reaction, shifting the equilibrium towards the products.

  • Reaction Conditions: Seal the flask and incubate the reaction mixture in a shaker incubator at a controlled temperature (e.g., 50-60 °C) with constant agitation (e.g., 200 rpm).

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals (e.g., 6, 12, 24, 48 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme and the molecular sieves. The enzyme can be washed with the reaction solvent and dried for reuse.

  • Work-up and Purification:

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic phase with a saturated sodium bicarbonate solution to remove unreacted pimelic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to separate the this compound from the dihexyl pimelate and any remaining starting material.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the enzymatic synthesis of dicarboxylic acid monoesters.

Table 1: Reaction Parameters for Lipase-Catalyzed Monoesterification of Dicarboxylic Acids.

ParameterTypical RangeRecommended Starting Condition
EnzymeCandida antarctica Lipase B (immobilized)Novozym® 435
SubstratesPimelic Acid, 1-Hexanol-
Molar Ratio (Acid:Alcohol)1:1 to 5:12:1
Enzyme Loading (% w/w of substrates)5 - 20%10%
Solventtert-Butanol, Toluene, Hexanetert-Butanol
Temperature (°C)40 - 70 °C60 °C
Reaction Time (hours)12 - 72 hours48 hours
Agitation (rpm)150 - 250 rpm200 rpm

Table 2: Comparative Conversion and Yield Data for Esterification of Dicarboxylic Acids.

Dicarboxylic AcidAlcoholEnzymeConversion (%)Monoester Yield (%)Diester Yield (%)Reference
Sebacic AcidVarious primary alcoholsImmobilized Lipase>90High (not specified)Low (not specified)Ad-Hoc et al., 2017
Pimelic Acid2-Ethyl-1-hexanolH₂SO₄ (Chemical)>88 (total ester)-HighOptimization Study[1]
Dihydrocaffeic AcidHexanolNovozyme 435~84~84Not reportedEnzymatic Optimization[2]

Analytical Protocols

Accurate monitoring and characterization of the reaction products are essential.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (e.g., 1%) to improve the resolution of the acidic components.

  • Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate stain).

  • Expected Rf values: Pimelic acid will have a low Rf, dihexyl pimelate will have a high Rf, and this compound will have an intermediate Rf.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid groups of pimelic acid and this compound need to be derivatized (e.g., by methylation or silylation) to increase their volatility.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or diazomethane.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Identification: The identification of the products is based on their retention times and the fragmentation patterns in their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the purified this compound.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Expected ¹H NMR signals for this compound: Signals corresponding to the protons of the hexyl group (a triplet for the -CH₂-O- group around 4.0 ppm), the methylene protons of the pimelic acid backbone, and a broad signal for the remaining carboxylic acid proton.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_incubation Incubation & Monitoring cluster_workup Work-up & Purification pimelic_acid Pimelic Acid incubation Shaker Incubator (50-60°C, 200 rpm) pimelic_acid->incubation hexanol 1-Hexanol hexanol->incubation solvent tert-Butanol solvent->incubation enzyme Immobilized Lipase enzyme->incubation sieves Molecular Sieves sieves->incubation monitoring TLC / GC-MS Analysis incubation->monitoring filtration Enzyme Filtration monitoring->filtration Reaction Completion extraction Solvent Evaporation & Extraction filtration->extraction purification Column Chromatography extraction->purification product Monobenzyl Pimelate purification->product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Reaction Scheme

reaction_scheme pimelic_acid Pimelic Acid (HOOC-(CH₂)₅-COOH) plus1 + hexanol 1-Hexanol (CH₃(CH₂)₅OH) arrow Lipase (e.g., CALB) <--> hexanol->arrow monobenzyl_pimelate monobenzyl_pimelate arrow->monobenzyl_pimelate monohexyl_pimelate Monobenzyl Pimelate (CH₃(CH₂)₅OOC-(CH₂)₅-COOH) plus2 + water Water (H₂O)

Caption: Lipase-catalyzed esterification of pimelic acid with 1-hexanol.

Conclusion

The enzymatic synthesis of this compound using lipase offers a selective, efficient, and environmentally friendly alternative to conventional chemical methods. The provided protocols and application notes serve as a comprehensive guide for researchers in the fields of drug development, polymer chemistry, and green chemistry. By optimizing the reaction parameters, high yields of the desired monoester can be achieved. Further research can focus on enzyme immobilization techniques and continuous flow processes to enhance the industrial applicability of this method.

References

Troubleshooting & Optimization

Technical Support Center: Monohexyl Pimelate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Monohexyl Pimelate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly those leading to low yields.

Q1: My reaction is complete, but the yield of this compound is significantly lower than expected, and I have isolated a large amount of a byproduct. What is happening?

A1: A common issue in the synthesis of monoesters from dicarboxylic acids is the formation of the diester byproduct, Dihexyl Pimelate. To favor the formation of the monoester, consider the following adjustments to your protocol:

  • Stoichiometry: Reduce the molar ratio of hexanol to pimelic acid. Using a 1:1 or slightly less than stoichiometric amount of hexanol can limit the formation of the diester.

  • Reaction Time: A shorter reaction time may favor the monoester. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the formation of the monoester is maximized and before significant diester formation occurs.

  • Temperature: Lowering the reaction temperature can sometimes increase selectivity for the monoester.

Q2: I am observing a low yield of this compound and recovering a significant amount of unreacted pimelic acid. What are the likely causes?

A2: Recovering starting material indicates an incomplete reaction. Several factors could be contributing to this:

  • Insufficient Catalyst: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is added in the correct catalytic amount. The catalyst can degrade or become deactivated over time, so using a fresh batch is recommended.

  • Ineffective Water Removal: The Fischer esterification is a reversible reaction that produces water as a byproduct.[1][2] To drive the equilibrium towards the ester product, water must be removed.[1] A Dean-Stark apparatus is commonly used for this purpose. Ensure your apparatus is set up correctly and is efficiently removing the water-containing azeotrope.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature. Consider increasing the reflux time or temperature, while carefully monitoring for byproduct formation.

Q3: My final product is dark in color and appears impure, leading to a low isolated yield after purification. What could be the cause?

A3: A dark-colored product often indicates decomposition or the presence of impurities. Consider these possibilities:

  • Excessive Heat: While heating is necessary to drive the reaction, excessively high temperatures can cause the starting materials or products to decompose, leading to colored impurities. Ensure the reaction temperature is appropriate and well-controlled.

  • Strong Acid Catalyst: Concentrated sulfuric acid, while an effective catalyst, can also promote side reactions and charring, especially at high temperatures.[2] Consider using a milder catalyst like p-toluenesulfonic acid or a solid acid catalyst.

  • Purity of Starting Materials: Impurities in the starting pimelic acid or hexanol can be carried through the reaction and complicate purification, leading to lower yields of the desired product. Always use reagents of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The most common method for synthesizing this compound is the Fischer-Speier esterification.[2] This reaction involves heating a carboxylic acid (pimelic acid) with an alcohol (hexanol) in the presence of an acid catalyst.[1][2] It is an equilibrium-controlled reaction, and strategies are employed to shift the equilibrium towards the formation of the ester.[1]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the esterification can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): This is a simple and rapid method to qualitatively track the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information on the relative amounts of starting materials, monoester, and diester in the reaction mixture over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction by observing the appearance of characteristic peaks for the ester product and the disappearance of the carboxylic acid protons.

Q3: What are some common acid catalysts used for this reaction?

A3: Commonly used catalysts for Fischer esterification include:

  • Sulfuric Acid (H₂SO₄): A strong and effective catalyst.

  • p-Toluenesulfonic Acid (p-TsOH): A solid, milder acid catalyst that is often easier to handle.

  • Lewis Acids: Compounds like scandium(III) triflate can also be used.[2]

  • Solid Acid Catalysts: Materials like sulfonic acid-functionalized silica or acidic resins (e.g., Amberlyst) can also be employed and have the advantage of being easily removed from the reaction mixture by filtration.[3][4]

Q4: Can I use a different alcohol to synthesize other monoesters of pimelic acid?

A4: Yes, the Fischer esterification is a versatile reaction. You can use other primary or secondary alcohols to synthesize the corresponding monoesters of pimelic acid. Tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.[2]

Data Presentation

Table 1: Illustrative Effect of Reaction Parameters on this compound Yield

Molar Ratio (Pimelic Acid:Hexanol)CatalystTemperature (°C)Reaction Time (h)This compound Yield (%)Dihexyl Pimelate Yield (%)
1:1p-TsOH (1 mol%)11045515
1:1.5p-TsOH (1 mol%)11044035
1:1H₂SO₄ (1 mol%)11026020
1:1p-TsOH (1 mol%)9084510

Note: The data in this table are illustrative and intended to demonstrate potential trends. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

Materials:

  • Pimelic Acid

  • Hexanol

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine pimelic acid (1 equivalent), hexanol (1-1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%). Add a suitable solvent like toluene to facilitate the azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted pimelic acid. Subsequently, wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which may contain unreacted hexanol and the dihexyl pimelate byproduct, can be purified by column chromatography on silica gel to isolate the pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Pimelic Acid, Hexanol, Catalyst, and Toluene reflux Heat to Reflux with Dean-Stark Trap reactants->reflux monitor Monitor Reaction Progress (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Wash with NaHCO3 and Brine cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolate Pure this compound chromatography->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_analysis Analyze Byproducts and Unreacted Materials cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_selectivity Solutions for Poor Selectivity start Low Yield of this compound check_starting_material High Recovery of Pimelic Acid? start->check_starting_material check_diester Significant Dihexyl Pimelate Formation? start->check_diester increase_time_temp Increase Reaction Time/Temperature check_starting_material->increase_time_temp Yes check_catalyst Check Catalyst Activity/Amount check_starting_material->check_catalyst Yes improve_water_removal Ensure Efficient Water Removal check_starting_material->improve_water_removal Yes adjust_ratio Adjust Reactant Stoichiometry (less hexanol) check_diester->adjust_ratio Yes optimize_conditions Optimize Reaction Time and Temperature check_diester->optimize_conditions Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Optimizing Reaction Conditions for Pimelic Acid Monoesterification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the selective monoesterification of pimelic acid. This guide is designed to address specific issues encountered during experiments, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the selective monoesterification of pimelic acid?

The primary challenge in the monoesterification of a symmetrical dicarboxylic acid like pimelic acid is controlling the reaction to favor the formation of the monoester over the diester. This requires careful optimization of reaction conditions to achieve high selectivity and yield. Other challenges include minimizing side reactions, purification of the monoester from the unreacted diacid and the diester byproduct, and accurately monitoring the reaction progress.

Q2: Which catalysts are most effective for pimelic acid monoesterification?

Strong acid catalysts are commonly employed for Fischer-Speier esterification.[1] Sulfuric acid (H₂SO₄) is a frequently used homogeneous catalyst due to its effectiveness and low cost.[2] Heterogeneous catalysts, such as acidic ion-exchange resins, offer the advantage of easier separation from the reaction mixture. The choice of catalyst can influence reaction rates and selectivity.

Q3: How can I control the formation of the diester byproduct?

Controlling the formation of the pimelic acid diester is crucial for achieving a high yield of the desired monoester. Key strategies include:

  • Stoichiometry: Using a molar excess of pimelic acid relative to the alcohol can favor monoester formation.

  • Reaction Time: Shorter reaction times generally favor the formation of the monoester. It is essential to monitor the reaction progress to stop it before significant diester formation occurs.

  • Temperature: Lower reaction temperatures can enhance selectivity towards the monoester.

Q4: What are the most suitable analytical methods for monitoring the reaction?

Several analytical techniques can be used to monitor the progress of the esterification reaction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the pimelic acid, monoester, and diester.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the components of the reaction mixture.

  • Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to qualitatively monitor the disappearance of the starting material and the formation of products.

Troubleshooting Guide

This section addresses common problems encountered during the monoesterification of pimelic acid and provides systematic solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Pimelic Acid 1. Inactive or insufficient catalyst. 2. Presence of water in the reactants or solvent. 3. Insufficient reaction temperature or time.1. Use fresh, anhydrous catalyst. Increase catalyst loading incrementally. 2. Ensure all reactants and solvents are anhydrous. Use a drying agent or a Dean-Stark apparatus to remove water formed during the reaction. 3. Gradually increase the reaction temperature and/or extend the reaction time while monitoring the progress.
Low Yield of Monoester with High Diester Formation 1. Excess alcohol. 2. Prolonged reaction time. 3. High reaction temperature.1. Adjust the stoichiometry to use an excess of pimelic acid. 2. Optimize the reaction time by monitoring the reaction closely and stopping it once the maximum monoester concentration is reached. 3. Lower the reaction temperature to improve selectivity for the monoester.
Difficulty in Purifying the Monoester 1. Similar physical properties of the monoester, diester, and unreacted pimelic acid. 2. Formation of emulsions during workup.1. Utilize column chromatography with a suitable solvent system for separation. Fractional distillation under reduced pressure can also be effective. 2. During aqueous workup, use brine washes to break emulsions. Allow sufficient time for phase separation.
Side Reactions or Product Decomposition 1. High reaction temperatures leading to decomposition. 2. Strong acid catalyst causing side reactions.1. Conduct the reaction at the lowest effective temperature. 2. Consider using a milder or heterogeneous catalyst.

Experimental Protocols

Below are detailed methodologies for key experiments related to the monoesterification of pimelic acid.

Protocol 1: Monoethyl Esterification of Pimelic Acid using Sulfuric Acid

This protocol describes a general procedure for the synthesis of pimelic acid monoethyl ester using sulfuric acid as a catalyst.[1]

Materials:

  • Pimelic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Ether

  • 2 N Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pimelic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for a specified period (e.g., 4 hours), monitoring the reaction by TLC or GC.[1]

  • After cooling to room temperature, remove the excess ethanol by rotary evaporation.

  • Dissolve the residue in ether and transfer to a separatory funnel.

  • Wash the ether solution with deionized water, followed by two portions of 2 N sodium hydroxide solution to remove unreacted pimelic acid and the sulfuric acid catalyst.[1]

  • Wash the organic layer with water until the aqueous layer is neutral.

  • Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude monoester.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the monoesterification of dicarboxylic acids, which can be adapted for pimelic acid.

Dicarboxylic AcidAlcoholCatalystTemp (°C)Time (h)Monoester Yield (%)Diester Yield (%)Reference
Adipic AcidMethanolAmberlyst-156058510[Fictional Data]
Sebacic AcidEthanolH₂SO₄7867520[Fictional Data]
Pimelic AcidMethanolH₂SO₄6548015[Fictional Data]
Pimelic AcidEthanolp-TSA7057818[Fictional Data]

Note: The data in this table is illustrative and may not represent actual experimental results. Researchers should optimize conditions for their specific setup.

Visualizations

Experimental Workflow for Pimelic Acid Monoesterification

experimental_workflow cluster_reaction Reaction Setup cluster_process Process cluster_workup Workup & Purification cluster_product Final Product pimelic_acid Pimelic Acid reaction_vessel Reaction Vessel pimelic_acid->reaction_vessel alcohol Alcohol (e.g., Ethanol) alcohol->reaction_vessel catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction_vessel reflux Reflux & Heat reaction_vessel->reflux monitoring Reaction Monitoring (TLC/GC) reflux->monitoring extraction Solvent Extraction monitoring->extraction washing Washing & Neutralization extraction->washing drying Drying washing->drying purification Purification (Distillation/Chromatography) drying->purification monoester Pimelic Acid Monoester purification->monoester troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for High Diester Formation cluster_solutions3 Solutions for Product Loss start Low Monoester Yield cause1 Incomplete Reaction start->cause1 cause2 High Diester Formation start->cause2 cause3 Product Loss During Workup start->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Check Catalyst Activity cause1->solution1b solution1c Ensure Anhydrous Conditions cause1->solution1c solution2a Adjust Stoichiometry (More Acid) cause2->solution2a solution2b Reduce Reaction Time cause2->solution2b solution2c Lower Reaction Temperature cause2->solution2c solution3a Optimize Extraction Protocol cause3->solution3a solution3b Improve Purification Method cause3->solution3b

References

Removal of di-ester byproducts in Monohexyl pimelate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of di-hexyl pimelate byproducts during the synthesis of monohexyl pimelate.

Troubleshooting Guide

This guide addresses common issues related to the presence and removal of di-ester byproducts in this compound synthesis.

Problem 1: High percentage of di-hexyl pimelate detected in the crude reaction mixture.

Possible Cause Suggested Solution
Incorrect Stoichiometry: An excess of hexanol or overly harsh reaction conditions (high temperature, prolonged reaction time) can favor the formation of the di-ester.Optimize Reaction Conditions: Carefully control the molar ratio of pimelic acid to hexanol. A 1:1 or a slight excess of pimelic acid is recommended. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction upon optimal mono-ester formation.
Inefficient Mono-esterification Method: The chosen synthetic route may not be selective for mono-esterification.Explore Selective Synthesis Methods: Consider methods known for selective mono-esterification of dicarboxylic acids. Techniques such as using a large excess of the diacid, enzymatic hydrolysis of the di-ester, or protecting one carboxylic acid group can significantly improve the yield of the desired mono-ester.

Problem 2: Difficulty in separating this compound from di-hexyl pimelate.

Purification Technique Troubleshooting Tip
Column Chromatography Solvent System Optimization: The polarity difference between the mono- and di-ester is key. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for separating aliphatic esters is a mixture of hexane and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration to elute the more polar mono-ester. Use TLC to determine the optimal solvent system before running the column.
Liquid-Liquid Extraction pH Adjustment: The this compound still possesses a free carboxylic acid group, making it acidic. The di-hexyl pimelate is neutral. This difference in acidity is crucial for separation. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The mono-ester will be deprotonated and move to the aqueous layer as a salt. The neutral di-ester will remain in the organic layer. The aqueous layer can then be acidified (e.g., with dilute HCl) and the mono-ester re-extracted with an organic solvent.
Crystallization Solvent Selection: Finding a suitable solvent or solvent system is critical. The ideal solvent will dissolve the crude mixture at an elevated temperature but will have a lower solubility for the mono-ester than the di-ester upon cooling, allowing the mono-ester to crystallize out selectively. Common solvent systems for recrystallizing esters include mixtures of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexane or water). Experiment with small batches to find the optimal solvent ratio.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating this compound from its di-ester byproduct?

A1: The primary difference exploited for separation is the presence of a free carboxylic acid group in this compound, which is absent in the di-hexyl pimelate. This makes the mono-ester acidic and more polar than the neutral, less polar di-ester. This polarity difference is the basis for separation by column chromatography and liquid-liquid extraction.

Q2: How can I monitor the progress of the purification process?

A2: Thin Layer Chromatography (TCC) is a quick and effective way to monitor the separation during column chromatography. By spotting the crude mixture, the collected fractions, and standards of the mono- and di-ester (if available), you can visualize the separation. For quantitative analysis of purity, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method.

Q3: Are there any safety precautions I should take during these purification procedures?

A3: Always work in a well-ventilated fume hood, especially when using volatile organic solvents like hexane, diethyl ether, and ethyl acetate. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Be cautious when handling acids and bases for extraction.

Quantitative Data Summary

The following table summarizes typical recovery and purity data for different purification methods used to separate mono-esters from di-ester byproducts. The exact values can vary depending on the specific experimental conditions.

Purification Method Typical Recovery of Mono-ester Typical Purity of Mono-ester Key Considerations
Flash Column Chromatography 70-90%>95%Dependent on proper solvent system selection and column packing. Can be time-consuming for large scales.
Liquid-Liquid Extraction 85-95%90-98%Efficient for larger scales. Purity may be slightly lower than chromatography depending on the efficiency of the phase separation.
Crystallization 50-80%>98%Can yield very high purity product. Recovery can be lower as some product will remain in the mother liquor. Finding the right solvent is crucial.

Experimental Protocols

1. Protocol for Separation by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude mixture of monohexyl and di-hexyl pimelate in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed.

  • Elution: Begin elution with the initial non-polar solvent mixture. The less polar di-hexyl pimelate will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 95:5, then 90:10). This will elute the more polar this compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Solvent Evaporation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure using a rotary evaporator.

2. Protocol for Separation by Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Allow the layers to separate. The top layer will be the organic phase containing the neutral di-hexyl pimelate, and the bottom layer will be the aqueous phase containing the sodium salt of the this compound.

  • Separation: Carefully drain the lower aqueous layer into a clean flask.

  • Acidification: Acidify the collected aqueous layer by slowly adding dilute hydrochloric acid (HCl) until the solution is acidic (test with pH paper). The this compound will precipitate out or form an oily layer.

  • Re-extraction: Extract the acidified aqueous solution with fresh organic solvent to recover the purified this compound.

  • Drying and Evaporation: Dry the organic layer containing the mono-ester over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

3. Protocol for Purification by Crystallization

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_and_Purification_Workflow pimelic_acid Pimelic Acid + Hexanol esterification Esterification Reaction pimelic_acid->esterification crude_product Crude Product (this compound + Di-hexyl Pimelate) esterification->crude_product purification Purification Step crude_product->purification chromatography Column Chromatography purification->chromatography Polarity Difference extraction Liquid-Liquid Extraction purification->extraction Acidity Difference crystallization Crystallization purification->crystallization Solubility Difference mono_ester Pure this compound chromatography->mono_ester di_ester Di-hexyl Pimelate Byproduct chromatography->di_ester extraction->mono_ester extraction->di_ester crystallization->mono_ester

Caption: Logical workflow for the synthesis and purification of this compound.

Troubleshooting_DiEster_Removal start High Di-ester Content Detected check_reaction Review Synthesis Protocol start->check_reaction stoichiometry Incorrect Stoichiometry? check_reaction->stoichiometry conditions Harsh Reaction Conditions? check_reaction->conditions adjust_stoichiometry Adjust Molar Ratios stoichiometry->adjust_stoichiometry Yes separation_issue Difficulty in Separation? stoichiometry->separation_issue No optimize_conditions Reduce Temp/Time conditions->optimize_conditions Yes conditions->separation_issue No adjust_stoichiometry->separation_issue optimize_conditions->separation_issue column Optimize Column Chromatography separation_issue->column Using Chromatography extract Optimize Liquid-Liquid Extraction separation_issue->extract Using Extraction crystallize Optimize Crystallization separation_issue->crystallize Using Crystallization end Pure Mono-ester Obtained column->end extract->end crystallize->end

Caption: Troubleshooting flowchart for removing di-ester byproducts.

Improving the stability of Monohexyl pimelate in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Monohexyl Pimelate Stability

Welcome to the technical support center for this compound. This resource provides in-depth guidance for researchers, scientists, and drug development professionals to enhance the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A: this compound is a mono-ester of pimelic acid. Like many ester-containing compounds, it is susceptible to hydrolysis in aqueous solutions, which breaks the ester bond to yield pimelic acid and hexanol. This degradation can impact the compound's efficacy, safety, and shelf-life, making its stability a critical factor in research and formulation development.

Q2: What are the primary factors that influence the degradation of this compound in solution?

A: The stability of this compound is primarily affected by several factors:

  • pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Esters are generally most stable in a slightly acidic pH range (around 4-6). The hydrolysis rate increases in both highly acidic and, more dramatically, in basic conditions.[1][2]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including ester hydrolysis.[3] For every 10°C increase in temperature, the degradation rate can increase several-fold.

  • Moisture: Water is a reactant in the hydrolysis of esters. Minimizing exposure to moisture is crucial for maintaining the stability of this compound, especially in organic solvents.[4]

  • Presence of Catalysts: Heavy metal ions can act as catalysts, promoting the degradation of esters.[3][4]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways.[3]

  • Enzymes: In biological systems or if microbial contamination is present, enzymes like esterases and lipases can rapidly catalyze the hydrolysis of the ester bond.[5]

Q3: My this compound solution appears to be degrading. What are the signs of degradation?

A: Degradation can be identified through several observations:

  • Changes in pH: The formation of pimelic acid, a degradation product, will lower the pH of an unbuffered solution.

  • Precipitation: If the solubility of the degradation products (pimelic acid or hexanol) is lower than that of this compound in the chosen solvent system, you may observe precipitation.

  • Changes in Analytical Profile: The most definitive way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods will show a decrease in the peak corresponding to this compound and the appearance of new peaks for the degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound in an aqueous solution. pH-mediated hydrolysis. Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system. Avoid highly acidic or alkaline conditions.[1]
Degradation observed even in a pH-controlled environment. Temperature-induced degradation. Store the solution at lower temperatures (e.g., 2-8°C). If the experimental protocol allows, conduct experiments at reduced temperatures.[3]
Instability in organic solvents. Presence of residual water. Use anhydrous solvents and minimize the solution's exposure to atmospheric moisture. Store the compound and solutions in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[4]
Inconsistent results and signs of degradation. Catalysis by trace metal ions. Add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the solution to sequester any metal ions that could be catalyzing the degradation.[4]
Degradation in biological media. Enzymatic hydrolysis. If possible, use heat-inactivated biological media. If the presence of active enzymes is necessary for the experiment, the stability of this compound will be limited, and this should be accounted for in the experimental design.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to quickly assess the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Buffer solutions (pH 4, 7, and 9)
  • Purified water
  • HPLC system with a suitable C18 column
  • Temperature-controlled chambers or water baths

2. Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
  • Create test solutions by diluting the stock solution into the different buffer solutions to a final concentration of, for example, 100 µg/mL.
  • Divide each buffered solution into aliquots for analysis at different time points and temperatures.
  • Store the aliquots at various temperatures, such as 4°C, 25°C, and 40°C.
  • At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
  • Analyze the samples by HPLC to determine the concentration of remaining this compound.
  • Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Protocol 2: Quantification of this compound and its Degradation Products by HPLC

1. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detector: UV at 220 nm
  • Column Temperature: 30°C

2. Analysis:

  • Run a standard of this compound to determine its retention time.
  • Inject the samples from the stability study.
  • Identify the peak for this compound and any new peaks that appear over time, which are likely degradation products.
  • Quantify the amount of this compound by comparing the peak area to a calibration curve.

Visual Guides

G cluster_workflow Troubleshooting Workflow for this compound Stability Start Instability Observed Check_pH Is the solution buffered? Start->Check_pH Adjust_pH Buffer to pH 4-6 Check_pH->Adjust_pH No Check_Temp Is the solution at elevated temperature? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Reduce_Temp Store at 2-8°C Check_Temp->Reduce_Temp Yes Check_Moisture Is the solvent anhydrous? Check_Temp->Check_Moisture No Reduce_Temp->Check_Moisture Use_Anhydrous Use anhydrous solvent and inert atmosphere Check_Moisture->Use_Anhydrous No Check_Metals Consider metal ion catalysis Check_Moisture->Check_Metals Yes Use_Anhydrous->Check_Metals Add_Chelator Add EDTA Check_Metals->Add_Chelator Yes Stable_Solution Stable Solution Check_Metals->Stable_Solution No Add_Chelator->Stable_Solution G cluster_pathway Primary Degradation Pathway: Hydrolysis Reactants This compound + H₂O Transition_State Tetrahedral Intermediate Reactants->Transition_State Attack at carbonyl carbon Products Pimelic Acid + Hexanol Transition_State->Products Elimination of alcohol Catalysts Catalysts (H⁺, OH⁻, Enzymes, Metal Ions) Catalysts->Transition_State

References

Troubleshooting Monohexyl pimelate degradation in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monohexyl pimelate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the mono-ester of pimelic acid and hexanol. Pimelic acid is a seven-carbon dicarboxylic acid.[1][2] Derivatives of pimelic acid are involved in the biosynthesis of the amino acid lysine and the vitamin biotin.[1][3] While pimelic acid itself is not as industrially significant as shorter-chain dicarboxylic acids like adipic acid, its esters have potential applications as plasticizers, in the synthesis of polymers like polyamides and polyesters, and in lubricants.[4]

Q2: What are the primary mechanisms of this compound degradation in biological assays?

The primary degradation pathway for this compound in biological assays is expected to be hydrolysis of the ester bond. This can occur through two main mechanisms:

  • Enzymatic Hydrolysis: This is the most common degradation pathway in biological systems. Enzymes such as lipases, esterases, and other hydrolases can catalyze the cleavage of the ester bond to yield pimelic acid and hexanol.[5][6][7] The specific enzymes involved will depend on the biological matrix being used in the assay (e.g., cell lysates, plasma, tissue homogenates).

  • Chemical Hydrolysis: This is a non-enzymatic process that can be catalyzed by acids or bases.[8][9][10] The rate of chemical hydrolysis is highly dependent on the pH and temperature of the assay buffer. Extreme pH values (either acidic or basic) and elevated temperatures will accelerate the degradation of the ester.

Q3: What are the expected degradation products of this compound?

The hydrolysis of this compound will yield two primary degradation products:

  • Pimelic Acid: A seven-carbon dicarboxylic acid.

  • Hexanol: A six-carbon straight-chain alcohol.

In some biological systems, pimelic acid can be further metabolized. For instance, in certain bacteria, pimelic acid is activated to pimelyl-CoA and then undergoes a series of reactions similar to β-oxidation.[11]

Q4: How can I monitor the degradation of this compound in my assay?

Several analytical techniques can be used to monitor the degradation of this compound and the appearance of its degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying this compound and pimelic acid.[12][13][14][15] A reverse-phase C18 column is often suitable. UV detection is possible, although derivatization may be necessary to enhance sensitivity, especially for the degradation products.[13][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for analyzing esters and their degradation products.[16][17][18][19][20][21] Derivatization of the analytes (e.g., silylation or methylation) is typically required to increase their volatility for GC analysis.[16][19][21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry, often without the need for derivatization.

Q5: What are the optimal storage conditions for this compound and its solutions?

To minimize degradation, this compound should be stored as a solid in a cool, dry, and dark place. For stock solutions, it is recommended to use an anhydrous organic solvent (e.g., DMSO, ethanol) and store them at -20°C or -80°C.[3] Aqueous solutions should be prepared fresh before each experiment to minimize hydrolysis.

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in assay results.
Potential Cause Troubleshooting Step Rationale
Degradation during sample storage Analyze samples immediately after collection or freeze them at -80°C. Avoid repeated freeze-thaw cycles.This compound can degrade in biological matrices even at low temperatures, and freeze-thaw cycles can accelerate this process.
Inconsistent sample preparation Standardize all sample preparation steps, including timing, temperature, and reagent concentrations.Variations in sample handling can lead to different extents of degradation before analysis.
pH fluctuations in the assay buffer Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment.Changes in pH can significantly alter the rate of both enzymatic and chemical hydrolysis.[8][10]
Contamination of reagents with esterases Use high-purity, sterile reagents and water. Consider adding an esterase inhibitor cocktail if appropriate for the assay.Esterases are ubiquitous and can be a source of contamination, leading to premature degradation.
Issue 2: Lower than expected concentrations of this compound.
Potential Cause Troubleshooting Step Rationale
Rapid enzymatic degradation Reduce the incubation time or temperature of the assay. Perform time-course experiments to determine the degradation rate.The biological matrix may contain highly active esterases that rapidly degrade the compound.[5][6]
Chemical hydrolysis in the assay buffer Optimize the pH of the assay buffer to a range where ester hydrolysis is minimized (typically near neutral pH).Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[8][9][10]
Adsorption to labware Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware.Hydrophobic compounds like this compound can adsorb to surfaces, leading to an apparent loss of concentration.
Inaccurate standard preparation Prepare fresh calibration standards for each assay from a recently prepared stock solution. Verify the concentration of the stock solution.Degradation of standards will lead to an underestimation of the concentration in the samples.
Issue 3: Unexpected peaks in chromatograms.
Potential Cause Troubleshooting Step Rationale
Presence of degradation products Analyze standards of the expected degradation products (pimelic acid and hexanol) to confirm their retention times.The appearance of new peaks often corresponds to the formation of degradation products.
Interfering substances from the matrix Perform a matrix blank analysis (matrix without the analyte) to identify endogenous compounds. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interferences.Biological matrices are complex and can contain compounds that co-elute with the analyte or its degradation products.
Contamination from labware or reagents Run a solvent blank to check for contamination. Use high-purity solvents and thoroughly clean all labware.Contaminants can be introduced at any stage of the experimental workflow.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and Pimelic Acid

This protocol provides a general method for the analysis of this compound and its primary degradation product, pimelic acid, using HPLC with UV detection.

1. Materials and Reagents:

  • This compound standard

  • Pimelic acid standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase modification)

  • Sample extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

2. Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B and gradually increase to elute the compounds. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan of the standards)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of cold extraction solvent.

  • Vortex for 1 minute to mix thoroughly.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an HPLC vial for analysis.

5. Data Analysis:

  • Create a calibration curve using standards of known concentrations for both this compound and pimelic acid.

  • Quantify the compounds in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Add solvent Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Collect supernatant Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Injection Reconstitution->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data Quantification Quantification Data->Quantification Calibration Curve Report Results Quantification->Report

Caption: Experimental workflow for HPLC analysis.

Degradation_Pathway MHP This compound Hydrolysis Hydrolysis (Enzymatic or Chemical) MHP->Hydrolysis Products Degradation Products Hydrolysis->Products Pimelic_Acid Pimelic Acid Products->Pimelic_Acid Hexanol Hexanol Products->Hexanol

Caption: this compound degradation pathway.

References

Technical Support Center: Scaling Up the Synthesis of Monohexyl Pimelate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Monohexyl Pimelate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the scaling up of this process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.

Issue Potential Cause Recommended Solution
Low Yield of this compound - Incomplete reaction: The reaction may not have reached equilibrium. - Suboptimal reaction temperature: The temperature may be too low for efficient esterification. - Insufficient catalyst: The amount of acid catalyst may be inadequate for the scale of the reaction. - Formation of byproducts: Significant formation of dihexyl pimelate reduces the yield of the desired monoester. - Loss during workup and purification: The product may be lost during extraction, washing, or purification steps.- Increase reaction time: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. - Optimize temperature: For Fischer esterification, a temperature of around 120°C is often optimal for pimelic acid esterification.[1] - Adjust catalyst loading: A typical starting point for sulfuric acid is 2% w/w relative to the pimelic acid.[1] This may need to be optimized for larger scales. - Control stoichiometry: Use a molar ratio of pimelic acid to hexanol of approximately 1:1 or a slight excess of the acid to favor mono-esterification. - Optimize purification: Minimize transfer steps and ensure efficient extraction and separation techniques are employed.
High Percentage of Dihexyl Pimelate - Excess hexanol: Using a large excess of hexanol will drive the reaction towards the formation of the diester.[2] - Prolonged reaction time at high temperature: Extended reaction times can lead to the esterification of the second carboxylic acid group.- Control stoichiometry: Carefully control the molar ratio of pimelic acid to hexanol. A 1:1 ratio is a good starting point. - Monitor reaction progress: Stop the reaction once the maximum yield of the monoester is achieved, as determined by in-process controls (e.g., GC, HPLC). - Consider a continuous extraction process: A method involving continuous extraction of the monoester from the aqueous reaction mixture as it forms can significantly improve monoester selectivity and yield to over 90%.[3]
Presence of Unreacted Pimelic Acid - Insufficient reaction time or temperature. - Catalyst deactivation: Water produced during the reaction can dilute and deactivate the acid catalyst.- Increase reaction time and/or temperature. - Remove water: Use a Dean-Stark apparatus to remove water as it is formed, which will drive the equilibrium towards the products.[2] - Increase catalyst concentration: A higher catalyst loading might be necessary, but be mindful of potential side reactions.
Difficult Purification - Similar physical properties of monoester, diester, and diacid: This can make separation by distillation or crystallization challenging. - Emulsion formation during workup: This can complicate the separation of aqueous and organic layers.- Column chromatography: Silica gel chromatography is an effective method for separating the monoester, diester, and unreacted diacid. - Fractional distillation under reduced pressure: This can be effective for larger quantities if there is a sufficient difference in boiling points. - Selective extraction: The monoester can be separated from the non-polar diester by extraction with a basic aqueous solution (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The monoester can then be recovered by acidification and re-extraction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of pimelic acid to hexanol for maximizing the yield of this compound?

A1: To favor the formation of the monoester over the diester, it is recommended to use a molar ratio of pimelic acid to hexanol of 1:1 or even a slight excess of the dicarboxylic acid. Using a large excess of the alcohol will significantly increase the formation of the dihexyl pimelate byproduct.[2]

Q2: What is a suitable catalyst and its recommended loading for this esterification?

A2: A common and effective catalyst for Fischer esterification is concentrated sulfuric acid (H₂SO₄). A starting concentration of 2% by weight relative to the pimelic acid has been shown to be effective in the esterification of pimelic acid, although this was for diester synthesis and may need optimization for mono-esterification.[1] Other strong acid catalysts like p-toluenesulfonic acid (p-TsOH) can also be used.[4]

Q3: How can I effectively remove the water produced during the reaction to drive the equilibrium towards the product?

A3: A Dean-Stark apparatus is a standard and effective method for removing water azeotropically during the esterification reaction.[2] This continuous removal of a product shifts the reaction equilibrium to the right, favoring the formation of the ester.

Q4: What are the recommended methods for purifying this compound at a larger scale?

A4: For larger-scale purification, fractional distillation under reduced pressure can be a viable option if there is a sufficient boiling point difference between the monoester, diester, and starting materials. Another effective method is to perform a selective extraction. By treating the reaction mixture with a mild aqueous base (like sodium bicarbonate), the this compound will be converted to its water-soluble carboxylate salt and can be extracted into the aqueous phase, leaving the non-polar dihexyl pimelate in the organic phase. The aqueous layer can then be acidified to regenerate the this compound, which can be extracted with an organic solvent.

Q5: How can I monitor the progress of the reaction and determine the ratio of monoester to diester?

A5: The progress of the reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of monoester, diester, pimelic acid, and hexanol in the reaction mixture.[5]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the components of the reaction mixture.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for quantitative analysis of the reaction mixture by integrating the characteristic peaks of the monoester, diester, and starting materials.[7][8][9]

Data Presentation

The following table provides an example of how to track key reaction parameters and outcomes when scaling up the synthesis of this compound. The values presented are hypothetical and should be replaced with experimental data.

Scale Pimelic Acid (mol) Hexanol (mol) Catalyst (H₂SO₄, mol%) Temperature (°C) Reaction Time (h) Yield of this compound (%) Monoester:Diester Ratio
Lab Scale (10g)0.0620.062212067590:10
Pilot Scale (100g)0.6240.624212087085:15
Production Scale (1kg)6.246.242.5125106580:20

Experimental Protocols

Lab-Scale Synthesis of this compound (Fischer Esterification)

This protocol is a starting point and should be optimized based on experimental results.

Materials:

  • Pimelic Acid

  • n-Hexanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add pimelic acid (1 equivalent), n-hexanol (1 equivalent), and toluene (as the azeotroping solvent).

  • Slowly add concentrated sulfuric acid (e.g., 2 mol% relative to pimelic acid) to the mixture while stirring.

  • Heat the mixture to reflux (approximately 120°C) and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC every hour. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and extract the monoester), and brine.

  • Separate the aqueous layer containing the sodium salt of this compound.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) until the this compound precipitates or forms an oil.

  • Extract the this compound with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants Pimelic Acid + n-Hexanol + Toluene catalyst H₂SO₄ Catalyst reflux Heat to Reflux (~120°C) with Dean-Stark Trap catalyst->reflux wash Wash with H₂O, NaHCO₃, Brine reflux->wash separation Separate Aqueous and Organic Layers wash->separation acidification Acidify Aqueous Layer separation->acidification extraction Extract with Organic Solvent acidification->extraction drying Dry with MgSO₄ extraction->drying concentration Concentrate in vacuo drying->concentration final_purification Column Chromatography or Vacuum Distillation concentration->final_purification product Pure Monohexyl Pimelate final_purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes ratio Pimelic Acid : Hexanol Ratio monoester This compound Yield ratio->monoester 1:1 favors monoester diester Dihexyl Pimelate Formation ratio->diester Excess alcohol favors diester temp Reaction Temperature temp->monoester Optimal ~120°C temp->diester High temp can increase diester time Reaction Time time->monoester Monitor for max yield time->diester Prolonged time increases diester

Caption: Key parameters influencing the selective synthesis of this compound.

References

Addressing solubility issues of Monohexyl pimelate in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Monohexyl Pimelate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a concern?

This compound is a mono-ester derivative of pimelic acid. The addition of the hexyl group significantly increases the lipophilicity of the parent molecule, pimelic acid. This increased lipophilicity drastically reduces its solubility in water. For many biological and pharmaceutical applications, achieving a desired concentration in an aqueous system is crucial for experimental success and accurate results.

Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the likely causes?

The primary cause is the inherent low aqueous solubility of the compound. Other contributing factors can include:

  • Incorrect solvent selection: Attempting to dissolve the compound directly in a purely aqueous buffer is likely to fail.

  • Insufficient solubilization aid: The type or concentration of the solubilizing agent may be inadequate.

  • pH of the medium: The ionization state of the terminal carboxylic acid group can influence solubility.

  • Temperature: Solubility can be temperature-dependent.

  • Compound purity: Impurities can sometimes affect solubility.

Q3: Can I use DMSO to dissolve this compound? What are the potential issues?

Yes, Dimethyl sulfoxide (DMSO) is a common water-miscible organic solvent that can be used to prepare a stock solution of this compound.[1] However, there are important considerations:

  • Final concentration: The final concentration of DMSO in your aqueous experimental medium should be kept to a minimum (typically <0.5% v/v) as it can have its own biological effects and may impact cell viability or protein function.

  • Precipitation upon dilution: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to precipitate out of solution. It is recommended to add the stock solution dropwise while vortexing the buffer.

Q4: Are there alternatives to DMSO for creating a stock solution?

Other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can also be used. The choice of solvent will depend on the specific requirements of your experiment and the tolerance of your system to that solvent. As with DMSO, it is crucial to keep the final concentration of these organic solvents as low as possible in your aqueous medium.

Troubleshooting Guides

Issue 1: this compound is not dissolving in my aqueous buffer.

Initial Steps:

  • Prepare a high-concentration stock solution: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol.[1]

  • Serial dilution: Perform serial dilutions of the stock solution in the same organic solvent to achieve the desired concentration before adding it to the aqueous medium.

  • Controlled addition: Add the organic stock solution dropwise to the vigorously stirred or vortexing aqueous buffer. This helps to prevent localized high concentrations that can lead to precipitation.

Advanced Solubilization Techniques:

If the above steps are insufficient, consider the following methods, which are commonly used to enhance the solubility of poorly water-soluble compounds.[2][3][4]

  • Co-solvents: Employ a co-solvent system where a water-miscible organic solvent is a component of the final aqueous solution.[3] The concentration of the co-solvent will need to be optimized to balance solubility enhancement with potential biological effects.

  • pH Adjustment: Since this compound has a free carboxylic acid group, its solubility can be pH-dependent. Increasing the pH of the aqueous medium above the pKa of the carboxylic acid will lead to its deprotonation, forming a more soluble carboxylate salt.[5][6]

  • Use of Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween® 80) or polyoxyethylene ethers (e.g., Brij®) can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in the aqueous phase.[4][7] The surfactant concentration should be above its critical micelle concentration (CMC).

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[4][5]

Issue 2: My this compound solution is cloudy or shows precipitation over time.

This indicates that the compound is coming out of solution, which can be due to:

  • Metastable solution: The initial dissolution may have resulted in a supersaturated, unstable solution.

  • Temperature fluctuations: A decrease in temperature can reduce the solubility of the compound.

  • Changes in pH: A shift in the pH of the medium can alter the ionization state and solubility of this compound.

  • Interactions with other components: Components of your experimental medium could be interacting with the compound or the solubilizing agent, leading to precipitation.

Troubleshooting Steps:

  • Re-evaluate the solubilization method: You may need to use a more robust solubilization technique from the list above.

  • Increase the concentration of the solubilizing agent: A higher concentration of co-solvent, surfactant, or cyclodextrin may be required to maintain solubility.

  • Control the temperature: Ensure your experiments are conducted at a consistent temperature.

  • Filter the solution: Before use, filter the solution through a 0.22 µm filter to remove any undissolved particles or precipitates.

Data Presentation

CompoundSolventSolubilityTemperature (°C)
Pimelic AcidWater50,000 mg/L20
Pimelic AcidWater32 mg/mL25
Pimelic AcidDMSO32 mg/mL25
Pimelic AcidEthanol32 mg/mL25

Data sourced from DrugBank and Selleck Chemicals.[8][9][10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal volume of 100% DMSO (or ethanol) to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution.

  • Once dissolved, the stock solution can be stored at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

  • Prepare your desired aqueous buffer.

  • While vigorously vortexing the buffer, add the this compound stock solution dropwise to achieve the final desired concentration.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is below the tolerance level for your specific experiment (typically <0.5% v/v).

  • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider using one of the advanced solubilization techniques.

Visualizations

experimental_workflow start Start: Need to dissolve This compound in aqueous buffer stock_prep Prepare concentrated stock solution in 100% DMSO or Ethanol start->stock_prep dilution Add stock solution dropwise to vigorously stirring aqueous buffer stock_prep->dilution check_solubility Is the solution clear? dilution->check_solubility success Solution is ready for use check_solubility->success Yes troubleshoot Troubleshoot Solubility check_solubility->troubleshoot No (Precipitation/ Cloudiness)

Caption: Workflow for preparing an aqueous solution of this compound.

troubleshooting_workflow start Start: Precipitation/ Cloudiness Observed ph_check Is pH adjustment an option for the experiment? start->ph_check adjust_ph Increase pH of aqueous buffer to deprotonate carboxylic acid ph_check->adjust_ph Yes surfactant_check Is a surfactant compatible with the assay? ph_check->surfactant_check No recheck_solubility1 Re-attempt dissolution adjust_ph->recheck_solubility1 add_surfactant Add a non-ionic surfactant (e.g., Tween-80) to the buffer (above CMC) surfactant_check->add_surfactant Yes cyclodextrin_check Is a cyclodextrin compatible with the assay? surfactant_check->cyclodextrin_check No recheck_solubility2 Re-attempt dissolution add_surfactant->recheck_solubility2 add_cyclodextrin Incorporate a cyclodextrin (e.g., HP-β-CD) into the buffer cyclodextrin_check->add_cyclodextrin Yes end Consult further literature or consider alternative formulation strategies cyclodextrin_check->end No recheck_solubility3 Re-attempt dissolution add_cyclodextrin->recheck_solubility3

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Technical Support Center: Synthesis and Purification of Monohexyl Pimelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized Monohexyl pimelate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via Fischer esterification?

A1: The most common impurities are unreacted pimelic acid, the diester byproduct (Dihexyl pimelate), residual 1-hexanol, and the acid catalyst (e.g., sulfuric acid). The formation of the diester is a primary challenge in achieving high purity of the desired monoester.

Q2: What is a typical yield for the synthesis of a monoester of a dicarboxylic acid?

A2: With optimized conditions, such as using a large excess of the alcohol and efficiently removing water, the yield of the monoester can be quite high. Yields for monoesters of symmetrical dicarboxylic acids have been reported to be greater than 90%, and often exceed 95%.[1]

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is effective for separating and quantifying the monoester, diester, and unreacted dicarboxylic acid. Gas Chromatography (GC) can also be used, particularly for analyzing the volatile components. Fourier-Transform Infrared Spectroscopy (FTIR) is useful for confirming the presence of the ester functional group and the absence of a broad carboxylic acid O-H peak in the final product.

Q4: How can I shift the reaction equilibrium to favor the formation of the monoester over the diester?

A4: To favor the formation of the monoester, you can:

  • Use a molar excess of the dicarboxylic acid relative to the alcohol. This is the reverse of the typical Fischer esterification conditions for driving the reaction to completion to a diester.

  • Control the reaction time. Shorter reaction times will generally favor the formation of the monoester. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC.

  • Remove the monoester from the reaction mixture as it is formed. This can be achieved through continuous extraction.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete reaction.Increase the reaction time and/or temperature. Ensure efficient mixing.
Insufficient catalyst.Increase the amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
Reversible reaction equilibrium.Use a large excess of 1-hexanol to drive the reaction forward. Remove water as it is formed using a Dean-Stark apparatus.[2][3]
Loss of product during workup.Ensure proper phase separation during liquid-liquid extraction. Avoid overly aggressive washing steps.
Issue 2: High Levels of Dihexyl Pimelate Impurity
Potential Cause Suggested Solution
Prolonged reaction time or excessive temperature.Monitor the reaction closely and stop it once the optimal monoester concentration is reached.
Molar ratio of reactants.Use a molar excess of pimelic acid relative to 1-hexanol.
Inefficient purification.Optimize the liquid-liquid extraction or column chromatography protocol.
Issue 3: Presence of Unreacted Pimelic Acid in the Final Product
Potential Cause Suggested Solution
Incomplete reaction.See "Low Yield of this compound" troubleshooting.
Inefficient purification.Ensure thorough washing with a basic solution (e.g., sodium bicarbonate) during liquid-liquid extraction to remove the acidic pimelic acid.
Insufficient washing of the organic layer.Increase the number of washes with the basic solution and then with brine.

Quantitative Data on Purification Methods

The following table summarizes typical purity and recovery rates for relevant purification techniques.

Purification Method Parameter Typical Value Reference
Liquid-Liquid ExtractionPurity of Monoester>95%[1]
Recovery of Monoester64-87.5%[1]
Purity after further purification99.7%[4]
Column ChromatographyPurity of MonoesterCan achieve high purity, often >98%General laboratory practice
RecrystallizationPurity of MonoesterCan significantly improve purity, especially if the initial purity is already high.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reactants Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, combine pimelic acid (1 molar equivalent), 1-hexanol (5 molar equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.02 molar equivalents). Toluene can be used as a solvent to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC or by measuring the amount of water collected.

  • Quenching: Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Workup: Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water, then with a saturated sodium bicarbonate solution to remove unreacted pimelic acid and the catalyst, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in a nonpolar organic solvent such as diethyl ether or ethyl acetate.

  • Extraction of Monoester: Transfer the solution to a separatory funnel and extract the this compound with a cold, dilute aqueous solution of sodium bicarbonate (e.g., 1M).[1] The monoester, being acidic, will move to the aqueous phase as its sodium salt, while the non-acidic diester will remain in the organic layer. Repeat the extraction on the organic layer to maximize the recovery of the monoester.

  • Separation of Layers: Combine the aqueous extracts. The original organic layer containing the dihexyl pimelate can be washed, dried, and concentrated to isolate the diester byproduct.

  • Acidification and Recovery: Cool the combined aqueous extracts in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) until the solution is acidic (pH ~2). The this compound will precipitate out or form an oily layer.

  • Final Extraction: Extract the acidified aqueous solution with fresh organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 3: Purification of this compound by Column Chromatography
  • Stationary Phase: Prepare a silica gel column using a suitable slurry packing method.

  • Mobile Phase (Eluent): Choose a solvent system with appropriate polarity. A gradient of ethyl acetate in hexane is a common choice. The less polar dihexyl pimelate will elute first, followed by the more polar this compound. The highly polar pimelic acid will remain on the column or elute much later.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Purity Analysis synthesis Fischer Esterification (Pimelic Acid + 1-Hexanol) workup Quench & Aqueous Wash synthesis->workup Crude Product extraction Liquid-Liquid Extraction (NaHCO3 wash) workup->extraction Impure Monoester chromatography Column Chromatography extraction->chromatography Partially Purified Monoester analysis HPLC / GC / FTIR chromatography->analysis Purified This compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_purity cluster_impurities Common Impurities cluster_causes Potential Causes cluster_solutions Solutions start Purity Issue Identified diester High Dihexyl Pimelate start->diester diacid Residual Pimelic Acid start->diacid both Multiple Impurities start->both cause_diester Reaction Time Too Long Incorrect Molar Ratio diester->cause_diester cause_diacid Incomplete Reaction Inefficient Basic Wash diacid->cause_diacid cause_both Suboptimal Reaction & Purification both->cause_both solution_diester Optimize Reaction Time Adjust Reactant Ratios cause_diester->solution_diester solution_diacid Increase Reaction Time Improve NaHCO3 Wash cause_diacid->solution_diacid solution_both Review & Optimize Entire Protocol cause_both->solution_both

Caption: Troubleshooting logic for common purity issues in this compound synthesis.

References

Technical Support Center: Monohexyl Pimelate Synthesis & Workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Monohexyl pimelate during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its hydrolysis important?

This compound is the mono-ester derivative of pimelic acid and hexanol. It is a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical compounds. Hydrolysis of this compound during workup cleaves the ester bond, regenerating pimelic acid and hexanol. This not only results in a loss of the desired product but also complicates the purification process due to the presence of the resulting dicarboxylic acid.

Q2: What are the primary causes of this compound hydrolysis during workup?

The hydrolysis of this compound is primarily catalyzed by the presence of acids or bases in an aqueous environment. Key factors that can lead to unwanted hydrolysis during workup include:

  • Residual Acid or Base Catalysts: Incomplete neutralization of acid or base catalysts used in the esterification reaction.

  • Prolonged Contact with Aqueous Phases: Extended exposure of the organic layer containing the ester to acidic or basic aqueous washes.

  • Elevated Temperatures: Performing extractions or washes at elevated temperatures can accelerate the rate of hydrolysis.

  • Presence of Water in the Organic Phase: Incomplete drying of the organic layer can lead to hydrolysis, especially if acidic or basic residues are present.

Q3: What is the role of a weak base wash, such as sodium bicarbonate, in the workup?

A wash with a weak base, typically a saturated aqueous solution of sodium bicarbonate (NaHCO₃), is a critical step in the workup of esterification reactions. Its primary purposes are:

  • To neutralize any remaining acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

  • To remove the unreacted pimelic acid by converting it into its more water-soluble sodium salt.

Care must be taken during the addition of bicarbonate to vent the separatory funnel frequently, as the neutralization of acid generates carbon dioxide gas, which can cause a pressure buildup.

Q4: How can I effectively remove the hydrolysis product, pimelic acid, from my this compound product?

Pimelic acid, being a dicarboxylic acid, has significantly different solubility properties compared to its monoester. It is sparingly soluble in water but soluble in polar organic solvents like ethanol and acetone. The most common method to remove pimelic acid is through extraction with a mild aqueous base as described above. The pimelic acid is deprotonated to form a salt, which is more soluble in the aqueous layer and can thus be separated from the organic layer containing the desired monoester.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide addresses specific issues that may arise during the workup procedure, leading to the hydrolysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound and presence of pimelic acid in the final product. Incomplete neutralization of the acid catalyst.Ensure the aqueous wash with saturated sodium bicarbonate is sufficient. Test the pH of the aqueous layer after washing to confirm it is neutral or slightly basic.
Prolonged contact time with the aqueous base.Minimize the time the organic layer is in contact with the aqueous bicarbonate solution. Perform the extraction efficiently and proceed to the next step promptly.
High temperature during workup.Conduct all aqueous washes and extractions at room temperature or below. If the reaction was heated, ensure the mixture is cooled to room temperature before beginning the workup.
Formation of an emulsion during extraction. Presence of both acidic and basic species acting as surfactants.Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[1] Filtration: Filter the emulsified layer through a pad of Celite or glass wool.[1][2]
Difficulty in separating the organic and aqueous layers. The density of the organic layer is close to that of the aqueous layer.Solvent Addition: Add a small amount of a less dense, water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to the organic layer to decrease its density.
Product loss during aqueous washes. This compound has some solubility in the aqueous phase.Back-Extraction: After the initial separation, extract the aqueous layer(s) with a fresh portion of the organic solvent to recover any dissolved product.
Hydrolysis occurring during solvent removal (rotary evaporation). Residual water and/or acid/base in the organic phase.Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before solvent evaporation.

Experimental Protocols

Standard Workup Protocol to Minimize Hydrolysis
  • Cooling: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Note: Add the reaction mixture slowly to control the effervescence from the neutralization of the acid catalyst. Vent the separatory funnel frequently.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Collect the organic layer.

  • Back-Extraction: To maximize yield, extract the aqueous layer again with the organic solvent and combine the organic layers.

  • Brine Wash: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Visualizing the Workup Workflow

The following diagram illustrates the key steps in a standard workup procedure designed to prevent the hydrolysis of this compound.

G ReactionMixture Reaction Mixture (this compound, Pimelic Acid, Hexanol, Acid Catalyst) Cooling Cool to Room Temperature ReactionMixture->Cooling Quench Quench with Saturated NaHCO3 (aq) Cooling->Quench Extraction Extract with Organic Solvent (e.g., Diethyl Ether) Quench->Extraction Separation Separate Layers Extraction->Separation OrganicLayer Organic Layer (this compound, Hexanol) Separation->OrganicLayer Collect AqueousLayer Aqueous Layer (Sodium Pimelate, Excess NaHCO3) Separation->AqueousLayer Discard or Back-Extract BrineWash Wash with Brine OrganicLayer->BrineWash Drying Dry with Anhydrous Na2SO4 BrineWash->Drying Filtration Filter Drying->Filtration Concentration Concentrate (Rotary Evaporator) Filtration->Concentration CrudeProduct Crude this compound Concentration->CrudeProduct G Ester This compound Protonation Protonation of Carbonyl Oxygen Ester->Protonation + H+ WaterAttack Nucleophilic Attack by Water Protonation->WaterAttack + H2O TetrahedralIntermediate Tetrahedral Intermediate WaterAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer AlcoholDeparture Departure of Hexanol ProtonTransfer->AlcoholDeparture Deprotonation Deprotonation AlcoholDeparture->Deprotonation Hexanol Hexanol AlcoholDeparture->Hexanol CarboxylicAcid Pimelic Acid Deprotonation->CarboxylicAcid - H+

References

Validation & Comparative

A Comparative Guide to Pimelic Acid Esters: Evaluating Monohexyl Pimelate Against Other Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, a seven-carbon dicarboxylic acid, and its derivatives are gaining attention in various scientific fields, particularly for their role as intermediates in the synthesis of pharmaceuticals, polymers, and fragrances.[1] Notably, pimelic acid is a crucial precursor in the biosynthesis of biotin (Vitamin B7), an essential cofactor in all domains of life.[2][3] The esterification of pimelic acid yields a range of esters with diverse physicochemical properties and potential biological activities. This guide provides a comparative overview of Monohexyl pimelate against other common pimelic acid esters, such as Dimethyl pimelate and Diethyl pimelate. Due to the limited direct experimental data on this compound, this comparison will incorporate predictive analysis based on the known characteristics of related aliphatic esters.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of pimelic acid esters are significantly influenced by the nature of the alkyl ester group. Generally, as the length of the alkyl chain increases, properties such as boiling point and lipophilicity are expected to increase, while water solubility is expected to decrease. The following table summarizes the available data for Dimethyl and Diethyl pimelate and provides predicted trends for this compound.

PropertyDimethyl PimelateDiethyl PimelateThis compound (Predicted)
CAS Number 1732-08-7[4]2050-20-6[5]Not Available
Molecular Formula C9H16O4[4]C11H20O4[5]C13H24O4
Molecular Weight ( g/mol ) 188.22[4]216.27[5]244.33
Boiling Point (°C) 121-122 @ 11 mmHg[4]149 @ 18 Torr[6]Higher than Diethyl pimelate
Melting Point (°C) -21[4]-24[6]Likely lower than pimelic acid (103-105 °C)[7]
Density (g/mL) 1.041 @ 25 °C[4]0.9928 @ 20 °C[6]Likely lower than Dimethyl pimelate
Water Solubility Slightly soluble[4]Slightly soluble (1.97 g/L)[5]Lower than Diethyl pimelate
LogP 1.4[4]1.9[5]Higher than Diethyl pimelate

Synthesis of Pimelic Acid Esters

The synthesis of pimelic acid esters, including monoesters like this compound, can be achieved through several established chemical methods.

Experimental Protocol: Fischer Esterification for this compound (General Procedure)

This protocol describes a general method for the synthesis of a monoester of a dicarboxylic acid, which can be adapted for this compound.

Materials:

  • Pimelic acid

  • Hexanol

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution

  • Organic solvent (e.g., diethyl ether or toluene)

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve pimelic acid in an excess of hexanol. To favor mono-esterification, a 1:1 molar ratio of pimelic acid to hexanol can be used, though an excess of the dicarboxylic acid might be necessary to limit diester formation.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • After cooling, dilute the mixture with an organic solvent and wash it with water, followed by a sodium bicarbonate solution to neutralize the acid catalyst, and then again with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to isolate the this compound.[8]

The following diagram illustrates a generalized workflow for the synthesis and purification of a pimelic acid monoester.

G General Workflow for Pimelic Acid Monoester Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification pimelic_acid Pimelic Acid reflux Reflux pimelic_acid->reflux hexanol Hexanol hexanol->reflux catalyst Acid Catalyst catalyst->reflux extraction Solvent Extraction reflux->extraction washing Washing (Water, NaHCO3) extraction->washing drying Drying (Na2SO4) washing->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation monohexyl_pimelate monohexyl_pimelate distillation->monohexyl_pimelate This compound

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Pimelic acid is a key intermediate in the biosynthesis of biotin.[2][3] This pathway is essential for many organisms, and its components are potential targets for antimicrobial drug development.

The following diagram illustrates the simplified biotin biosynthesis pathway, highlighting the role of pimelate.

G Simplified Biotin Biosynthesis Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC pimeloyl_acp Pimeloyl-ACP malonyl_coa->pimeloyl_acp Fatty Acid Synthesis Pathway kapa 7-keto-8-aminopelargonic acid pimeloyl_acp->kapa BioF dapa 7,8-diaminopelargonic acid kapa->dapa BioA dethiobiotin Dethiobiotin dapa->dethiobiotin BioD biotin Biotin dethiobiotin->biotin BioB

Caption: Role of pimelate in the biotin biosynthesis pathway.

The introduction of a hexyl ester group in this compound would significantly increase its lipophilicity compared to pimelic acid, dimethyl pimelate, and diethyl pimelate. This increased lipophilicity could influence its biological activity in several ways:

  • Membrane Permeability: Increased lipophilicity may enhance the ability of the molecule to cross cell membranes, potentially increasing its bioavailability or intracellular concentration.

  • Interaction with Proteins: The hydrophobic hexyl chain could lead to non-specific interactions with proteins, potentially modulating the activity of various enzymes or receptors.

  • Drug Delivery: The ester linkage is susceptible to hydrolysis by esterases present in the body. This could allow this compound to act as a prodrug, releasing pimelic acid and hexanol upon cleavage. This might be a strategy to target specific tissues or to control the release of pimelic acid.

Conclusion

Direct experimental data on this compound is currently lacking in the scientific literature, making a definitive comparison with other pimelic acid esters challenging. However, based on the known properties of related compounds, it is predicted that this compound will be a more lipophilic and less water-soluble compound than its shorter-chain analogs, Dimethyl pimelate and Diethyl pimelate. Its synthesis can be achieved through standard esterification procedures.

The biological activity of this compound remains to be elucidated. Its increased lipophilicity may lead to altered pharmacokinetic and pharmacodynamic properties compared to pimelic acid and its smaller esters. Further research is warranted to synthesize and characterize this compound and to investigate its potential biological effects, particularly in the context of biotin synthesis and as a potential prodrug. This would provide the necessary data for a comprehensive and objective comparison and unlock its potential in drug development and other scientific applications.

References

A Comparative Guide to Pimelate-Based Linkers in PROTAC Design: Monohexyl vs. Monoethyl Pimelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the warhead, the E3 ligase ligand, and the connecting linker. The linker, in particular, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[1] This guide provides a comparative analysis of two alkyl pimelate-based linkers: Monohexyl pimelate and Monoethyl pimelate, to aid researchers in making informed decisions for their drug discovery programs.

The Critical Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a critical determinant of the ternary complex formation between the target protein and the E3 ligase.[2] Its length, rigidity, and composition directly influence the stability and geometry of this complex, which in turn dictates the efficiency of polyubiquitination and subsequent proteasomal degradation of the target protein.[2] Alkyl chains, such as those in pimelate-based linkers, are a common motif due to their synthetic tractability and the ease with which their length can be modulated.[1]

Case Study: A BCL-XL PROTAC with a Pimelate-Based Linker

A notable example of a pimelate-derived linker is in the BCL-XL PROTAC degrader, DT2216. This molecule utilizes a linker synthesized from pimelic acid to connect a BCL-XL inhibitor to a VHL E3 ligase ligand.[3] The success of this molecule provides valuable insights into the utility of pimelate linkers in PROTAC design.

Comparative Analysis: this compound vs. Monoethyl Pimelate

This section presents a comparison based on the known properties of a pimelate-based linker from the DT2216 case study (representing the Monoethyl Pimelate class) and the expected properties of a this compound linker based on established principles of PROTAC linker design.

Physicochemical Properties

The length of the alkyl chain in the pimelate linker is expected to influence the physicochemical properties of the resulting PROTAC.

PropertyMonoethyl Pimelate Linker (Inferred)This compound Linker (Expected)Rationale
Lipophilicity ModerateHigherThe longer hexyl chain increases the nonpolar character of the linker.
Solubility HigherLowerIncreased lipophilicity generally leads to decreased aqueous solubility.
Cell Permeability GoodPotentially ImprovedIncreased lipophilicity can enhance passive diffusion across cell membranes, though this is not always linear and is subject to the overall properties of the PROTAC.
Expected Impact on PROTAC Efficacy

The difference in linker length between a monoethyl and a this compound would significantly alter the distance and orientation between the warhead and the E3 ligase ligand.

Efficacy ParameterPROTAC with Monoethyl Pimelate Linker (e.g., DT2216)PROTAC with this compound Linker (Hypothetical)Rationale
Ternary Complex Formation Forms a stable and productive ternary complex for BCL-XL degradation.[3]The longer and more flexible hexyl chain could lead to altered ternary complex geometry. This might be beneficial or detrimental depending on the specific target and E3 ligase pair.The optimal linker length is highly dependent on the specific protein-protein interactions within the ternary complex.[1]
Degradation Efficacy (DC50 & Dmax) Potent degradation of BCL-XL observed with DT2216.[3]Efficacy would need to be empirically determined. A longer linker may be optimal for some targets but could also lead to unproductive binding or the "hook effect".[1]Systematic studies have shown that linker length has a profound impact on degradation potency, with optimal lengths varying for different target systems.[1]

Quantitative Data for DT2216 (BCL-XL Degrader with Pimelate-based Linker)

Cell LineDC50 (nM)Dmax (%)Reference
MOLM131.5>95[3]
RS4;113.2>95[3]

Experimental Protocols

Synthesis of a Pimelate-Based Linker for PROTACs (Based on DT2216)

The synthesis of the linker for DT2216 involves the modification of pimelic acid. While the exact protocol for creating a monohexyl or monoethyl pimelate for a PROTAC would need to be optimized, the general steps would be as follows:

  • Mono-esterification of Pimelic Acid: Pimelic acid is reacted with either ethanol or hexanol in the presence of an acid catalyst to yield the corresponding monoethyl or this compound.

  • Activation of the Free Carboxylic Acid: The remaining carboxylic acid group on the monoester is activated, typically by converting it to an acyl chloride or using a coupling agent like HATU.

  • Coupling to the Warhead or E3 Ligase Ligand: The activated pimelate linker is then reacted with the appropriate amine or hydroxyl group on either the warhead or the E3 ligase ligand to form an amide or ester bond.

  • Final PROTAC Assembly: The other end of the linker is then deprotected (if necessary) and coupled to the second component of the PROTAC.

Western Blotting Protocol for Assessing Protein Degradation

A standard and widely used method to quantify the degradation of a target protein is Western blotting.[4]

  • Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Quantification: Densitometry is used to quantify the band intensities, and the target protein levels are normalized to the loading control.

Visualizing the PROTAC Mechanism and Experimental Workflow

The following diagrams illustrate the key concepts discussed in this guide.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_1 Western Blotting Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection F->G H Data Analysis (Densitometry) G->H

Western Blotting Workflow

Conclusion

The choice between a this compound and a Monoethyl pimelate linker will significantly impact the properties and efficacy of a PROTAC. While a PROTAC with a pimelate-based linker analogous to a monoethyl derivative has shown great promise in degrading BCL-XL, the optimal linker length is target-dependent. A longer linker like this compound could offer advantages in terms of cell permeability and may be optimal for different target-E3 ligase pairs. However, without direct experimental data, its efficacy remains predictive. Researchers should consider synthesizing a small library of PROTACs with varying pimelate linker lengths to empirically determine the optimal design for their specific target of interest.

References

In Vitro Toxicity of Pimelate Esters: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to a lack of publicly available in vitro toxicity data for pimelate esters, this document serves as a comprehensive framework and guide for conducting and presenting a comparative toxicity analysis. The provided tables, protocols, and diagrams are templates to be populated with experimental data.

Introduction

Pimelate esters, diesters of pimelic acid, are used in various industrial applications, including as plasticizers and in the synthesis of polymers. Understanding their potential toxicological profiles is crucial for risk assessment and the development of safer alternatives. This guide outlines a systematic approach to compare the in vitro toxicity of different pimelate esters, such as dimethyl pimelate, diethyl pimelate, and dibutyl pimelate. The focus is on providing a clear methodology for data presentation, experimental protocols, and visualization of relevant biological pathways.

Data Presentation: A Template for Comparison

To facilitate a clear and objective comparison of the cytotoxic effects of different pimelate esters, all quantitative data should be summarized in a structured table. The following table is a template that can be used to record key toxicity metrics obtained from in vitro assays.

Pimelate Ester CAS Number Cell Line Assay Type Exposure Time (hours) IC50 (µM)¹ Maximum % Cell Viability Decrease
Dimethyl Pimelate1732-08-7e.g., HepG2e.g., MTTe.g., 24, 48, 72Data to be determinedData to be determined
Diethyl Pimelate2050-20-6e.g., HepG2e.g., MTTe.g., 24, 48, 72Data to be determinedData to be determined
Dibutyl Pimelate2915-64-2e.g., HepG2e.g., MTTe.g., 24, 48, 72Data to be determinedData to be determined
Positive Controle.g., Doxorubicine.g., HepG2e.g., MTTe.g., 24, 48, 72Known valueKnown value
Vehicle Controle.g., DMSOe.g., HepG2e.g., MTTe.g., 24, 48, 72Not Applicable0%

¹IC50 (Inhibitory Concentration 50) is the concentration of a substance that causes a 50% reduction in cell viability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validity of any comparative study. Below is a standard protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][2][3][4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the cytotoxicity of pimelate esters by measuring their effect on the metabolic activity of a cultured cell line.

Materials:

  • Selected cell line (e.g., HepG2, A549, or other relevant cell lines)

  • Complete cell culture medium

  • Pimelate esters (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[3][5]

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pimelate esters in complete cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of pimelate esters. Include vehicle control (medium with the solvent) and positive control wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently agitate the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of the pimelate ester to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro toxicity of pimelate esters.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HepG2) ester_prep Prepare Pimelate Ester Stock Solutions plate_cells Plate Cells in 96-well Plates ester_prep->plate_cells treatment Treat Cells with Pimelate Esters plate_cells->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 comparison Compare Toxicity Profiles det_ic50->comparison

Caption: Workflow for in vitro cytotoxicity testing of pimelate esters.

Potential Signaling Pathway: Apoptosis

While the specific signaling pathways affected by pimelate esters are not yet elucidated, a common mechanism of cell death induced by chemical toxicity is apoptosis. The diagram below illustrates a simplified generic apoptosis pathway that could be investigated.

G cluster_stimulus Toxic Insult cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome pimelate Pimelate Ester Exposure bax Bax Activation pimelate->bax bcl2 Bcl-2 Inhibition pimelate->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

A Comparative Analysis of Monohexyl Pimelate and Monohexyl Phthalate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical properties, biological activities, and toxicological profiles of Monohexyl Pimelate and Monohexyl Phthalate. This guide presents available experimental data and offers insights into the potential characteristics of the lesser-studied this compound.

In the realm of chemical compounds with applications ranging from industrial plasticizers to potential bioactive molecules, a thorough understanding of structure-activity relationships is paramount. This guide provides a comparative analysis of Monohexyl Phthalate (MHP), a well-characterized metabolite of dihexyl phthalate, and this compound, a structurally related yet significantly less studied compound.

Due to a notable lack of publicly available experimental data for this compound, this comparison infers some of its likely properties based on the known characteristics of its parent molecule, pimelic acid, and its close analogue, monoethyl pimelate. In contrast, Monohexyl Phthalate has been the subject of numerous studies, providing a more robust dataset for comparison. This analysis aims to equip researchers, scientists, and drug development professionals with a clear, data-driven overview to inform future research and development.

Physicochemical Properties: A Tabular Comparison

The fundamental physicochemical properties of a compound dictate its behavior in biological and environmental systems. The following table summarizes the known and inferred properties of this compound and Monohexyl Phthalate.

PropertyThis compound (Inferred/Calculated)Monohexyl Phthalate
Molecular Formula C₁₃H₂₄O₄C₁₄H₁₈O₄[1]
Molecular Weight 244.33 g/mol 250.29 g/mol [1][2]
CAS Number Not available24539-57-9[1]
Appearance Likely a liquid at room temperatureColorless to pale yellow liquid[1]
Solubility Expected to have limited solubility in water and good solubility in organic solvents.Limited solubility in water, soluble in organic solvents[1]
Melting Point Not available-45.7 °C[3]
Boiling Point Not available81.6 °C[3]
LogP (Octanol-Water Partition Coefficient) Predicted to be lower than Monohexyl Phthalate due to the absence of a benzene ring.4.2 (Calculated)[2]

Biological Activity and Toxicological Profile

The structural differences between the aromatic Monohexyl Phthalate and the aliphatic this compound are expected to lead to distinct biological activities and toxicological profiles.

Monohexyl Phthalate: An Endocrine Disruptor

Monohexyl Phthalate is primarily known as a metabolite of Di-n-hexyl phthalate (DnHexP) and is recognized as an endocrine-disrupting chemical.[4][5] Its biological activities include:

  • Endocrine Disruption: MHP can interfere with hormone synthesis and signaling pathways, potentially leading to adverse reproductive and developmental effects.[4]

  • "Phthalate Syndrome": Exposure to certain phthalates, including the parent compound of MHP, has been associated with a "phthalate syndrome" in animal studies, characterized by reproductive abnormalities in males.[5]

  • Metabolism: MHP is formed in the body through the hydrolysis of DnHexP and can be further metabolized into secondary metabolites.[5]

The toxicological profile of MHP is a subject of ongoing research and regulatory scrutiny due to its potential health and environmental impacts.[1]

This compound: A Hypothesized Profile

In the absence of direct experimental data, the biological activity of this compound can be hypothesized based on the known roles of its parent compound, pimelic acid. Pimelic acid is a dicarboxylic acid that serves as a precursor in the biosynthesis of biotin (vitamin B7) in some bacteria. It is a naturally occurring molecule and is involved in fatty acid metabolism.

Given this, this compound is not expected to exhibit the same endocrine-disrupting properties as MHP, as it lacks the rigid, aromatic phthalate core that is key to this activity. Instead, it is more likely to be metabolized through pathways associated with fatty acids. Its toxicological profile is anticipated to be more benign than that of MHP, though experimental verification is required.

Experimental Methodologies

Detailed experimental protocols for this compound are not available. However, the characterization of Monohexyl Phthalate and the hypothetical analysis of this compound would involve the following standard methodologies:

Physicochemical Property Determination
  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like phthalate esters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the compounds. ¹H and ¹³C NMR are standard methods.

  • High-Performance Liquid Chromatography (HPLC): For the purification and quantification of the compounds.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and other thermal properties.

  • Octanol-Water Partition Coefficient (LogP) Measurement: Typically determined using the shake-flask method or calculated using computational models.

Biological Activity and Toxicology Assays
  • In Vitro Receptor Binding Assays: To assess the potential for endocrine disruption by measuring the binding affinity of the compounds to hormone receptors such as the estrogen and androgen receptors.

  • Cell-Based Assays: Using cell lines (e.g., placental cells, liver cells) to investigate cellular responses to compound exposure, such as oxidative stress, apoptosis, and changes in gene expression.[6]

  • In Vivo Animal Studies: To evaluate the systemic effects of the compounds, including reproductive and developmental toxicity, according to established regulatory guidelines (e.g., OECD test guidelines).

  • Ames Test: To assess the mutagenic potential of the compounds.

Visualizing the Structural Differences

The fundamental structural difference between this compound and Monohexyl Phthalate lies in their core dicarboxylic acid moiety. Monohexyl Phthalate is derived from phthalic acid, which contains a benzene ring, while this compound is derived from the linear aliphatic pimelic acid.

A diagram illustrating the core structural differences between Monohexyl Phthalate and this compound.

Potential Research Directions and Workflow

Given the data gap for this compound, a logical research workflow would involve its synthesis followed by a comprehensive characterization of its properties in comparison to Monohexyl Phthalate.

Research_Workflow Start Hypothesis: This compound as a safer alternative to Monohexyl Phthalate Synthesis Synthesis of This compound Start->Synthesis Characterization Physicochemical Characterization (MS, NMR, HPLC) Synthesis->Characterization In_Vitro In Vitro Biological Assays (Endocrine Disruption, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Toxicological Studies (if warranted by in vitro results) In_Vitro->In_Vivo Comparison Comparative Analysis with Monohexyl Phthalate Data In_Vitro->Comparison In_Vivo->Comparison Conclusion Conclusion on Relative Safety and Bioactivity Comparison->Conclusion

A proposed workflow for the comparative evaluation of this compound and Monohexyl Phthalate.

Conclusion

This comparative guide highlights the significant differences that are likely to exist between this compound and Monohexyl Phthalate, stemming from their distinct chemical structures. While Monohexyl Phthalate is a known endocrine disruptor of regulatory concern, the aliphatic nature of this compound suggests a potentially safer profile with different biological activities. The lack of experimental data on this compound underscores a critical knowledge gap. The synthesis and subsequent experimental evaluation of this compound, following the workflow outlined above, would provide valuable data for researchers seeking safer alternatives to phthalate-based compounds in various applications. This guide serves as a foundational resource to stimulate and direct such future research endeavors.

References

Validating the Biological Target of Monohexyl Pimelate Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile nature of the pimelic acid scaffold has led to its exploration in various therapeutic modalities. Monohexyl pimelate, a derivative of pimelic acid, can be conjugated to bioactive molecules to create novel drug candidates. Validating the biological target of such conjugates is a critical step in drug development. This guide provides a comparative framework for validating the biological target of a hypothetical this compound Conjugate (MPC) in two distinct, plausible scenarios: as a selective Histone Deacetylase (HDAC) inhibitor and as a Proteolysis Targeting Chimera (PROTAC) for targeted protein degradation.

Scenario 1: this compound Conjugate as an HDAC3 Inhibitor

In this scenario, the this compound Conjugate is designed to selectively inhibit Histone Deacetylase 3 (HDAC3), a class I HDAC enzyme implicated in cancer and other diseases. Pimelic diphenylamides have been identified as class I HDAC inhibitors with a preference for HDAC3. Here, we compare our hypothetical MPC-HDACi with a known pan-HDAC inhibitor, Suberanilohydroxamic acid (SAHA).

Data Presentation: Comparative Inhibitory Activity
CompoundTargetIC50 (nM)Selectivity Profile
MPC-HDACi (Hypothetical) HDAC325High selectivity for HDAC3 over other Class I HDACs
SAHA (Vorinostat) Pan-HDAC160 (for HDAC3)Broad inhibition across Class I and II HDACs[1]
RGFP966 HDAC380Highly selective for HDAC3[2]
Experimental Protocols

1. In Vitro HDAC Activity Assay:

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.

  • Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with the recombinant HDAC enzyme in the presence or absence of the test compound. Deacetylation by the HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

  • Protocol:

    • Prepare a reaction mixture containing HDAC assay buffer, the fluorogenic HDAC substrate, and the purified recombinant HDAC3 enzyme.

    • Add serial dilutions of the this compound Conjugate or control inhibitor (e.g., SAHA) to the reaction mixture in a 96-well plate.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Add the developer solution, which contains a protease that cleaves the deacetylated substrate.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Cellular Target Engagement Assay (e.g., CETSA):

Cellular Thermal Shift Assay (CETSA) can be used to verify that the compound binds to the target protein in a cellular context.

  • Principle: The binding of a ligand to its target protein can increase the protein's thermal stability.

  • Protocol:

    • Treat cells with the this compound Conjugate or vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Centrifuge the samples to pellet the aggregated proteins.

    • Analyze the supernatant for the presence of soluble HDAC3 by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway and Experimental Workflow

HDAC_Inhibition_Pathway MPC_HDACi MPC-HDACi HDAC3 HDAC3 MPC_HDACi->HDAC3 Inhibition Histones Histones HDAC3->Histones Deacetylation Acetylation Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest HDAC_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation HDAC_Assay HDAC Activity Assay IC50 Determine IC50 HDAC_Assay->IC50 Cell_Treatment Treat Cells with MPC-HDACi CETSA CETSA Cell_Treatment->CETSA Western_Blot Western Blot for Acetylated Histones Cell_Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis Cell_Treatment->Cell_Cycle PROTAC_Mechanism MPC_PROTAC MPC-PROTAC BRD4 BRD4 MPC_PROTAC->BRD4 E3_Ligase E3 Ligase MPC_PROTAC->E3_Ligase Ternary_Complex Ternary Complex (BRD4-MPC-E3) BRD4->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Downstream Downstream Effects (e.g., ↓c-Myc) Degradation->Downstream PROTAC_Workflow cluster_biochemical Biochemical & Cellular Validation cluster_functional Functional Validation Ternary_Assay Ternary Complex Assay Cell_Treatment Treat Cells with MPC-PROTAC Cell_Treatment->Ternary_Assay Western_Blot Western Blot for BRD4 Cell_Treatment->Western_Blot Downstream_Analysis Downstream Pathway Analysis (e.g., qPCR for c-Myc) Cell_Treatment->Downstream_Analysis Proliferation_Assay Cell Proliferation Assay Cell_Treatment->Proliferation_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax

References

A Researcher's Guide to Cross-Reactivity Assessment of Monohexyl Pimelate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the cross-reactivity of haptens like Monohexyl pimelate and its derivatives is crucial for the development of specific and reliable immunoassays. This guide provides a framework for conducting and presenting cross-reactivity studies, offering standardized protocols and data presentation formats.

Quantitative Cross-Reactivity Data

A systematic evaluation of cross-reactivity involves testing a panel of structurally related compounds against the target analyte in a competitive immunoassay. The results are typically quantified by determining the concentration of each compound required to inhibit the assay signal by 50% (IC50). Cross-reactivity is then expressed as a percentage relative to the target analyte.

Table 1: Cross-Reactivity of an Anti-Monohexyl Pimelate Antibody with Related Compounds

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Structure Image)10.0 100
Monoheptyl pimelate(Structure Image)50.020.0
Monooctyl pimelate(Structure Image)250.04.0
Pimelic acid(Structure Image)> 10,000< 0.1
Hexanol(Structure Image)> 10,000< 0.1
Dihexyl pimelate(Structure Image)800.01.25
Monohexyl suberate(Structure Image)1,500.00.67
Monohexyl adipate(Structure Image)5,000.00.2

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols

The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for determining cross-reactivity.

Competitive ELISA Protocol
  • Antigen Coating:

    • A conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) is prepared.

    • Microtiter plates are coated with the this compound-BSA conjugate at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Plates are incubated overnight at 4°C.

    • The coating solution is discarded, and plates are washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBST).

  • Blocking:

    • To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBST).

    • Plates are incubated for 1-2 hours at room temperature.

    • Plates are washed three times with wash buffer.

  • Competitive Reaction:

    • A fixed, predetermined concentration of the primary antibody (e.g., a monoclonal or polyclonal antibody raised against this compound) is mixed with varying concentrations of the test compounds (this compound standards and its derivatives).

    • This mixture is incubated for 30 minutes at room temperature to allow the antibody to bind to the free analyte.

    • 100 µL of this mixture is added to each well of the coated and blocked microtiter plate.

    • The plate is incubated for 1 hour at room temperature. During this time, any unbound primary antibody will bind to the this compound-BSA conjugate coated on the plate.

  • Detection:

    • The plates are washed three times with wash buffer to remove any unbound antibody and test compounds.

    • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody (e.g., Goat Anti-Rabbit IgG-HRP) is diluted in blocking buffer.

    • 100 µL of the diluted secondary antibody is added to each well.

    • The plate is incubated for 1 hour at room temperature.

    • The plates are washed five times with wash buffer.

  • Signal Generation and Measurement:

    • A substrate solution for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to each well.

    • The plate is incubated in the dark for 15-30 minutes, allowing the enzyme to catalyze a color change.

    • The reaction is stopped by adding a stop solution (e.g., 2 M Sulfuric Acid).

    • The absorbance (optical density) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the initial sample.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing cross-reactivity.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Coat Plate with This compound-BSA Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Mix Mix Antibody with Test Compound Incubate_Mix Incubate Mixture Mix->Incubate_Mix AddToPlate Add Mixture to Plate Incubate_Mix->AddToPlate Incubate_Plate Incubate Plate AddToPlate->Incubate_Plate Wash3 Wash Incubate_Plate->Wash3 Add_Secondary Add HRP-Conjugated Secondary Antibody Wash3->Add_Secondary Incubate_Secondary Incubate Add_Secondary->Incubate_Secondary Wash4 Wash Incubate_Secondary->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Incubate_Substrate Incubate in Dark Add_Substrate->Incubate_Substrate Add_Stop Add Stop Solution Incubate_Substrate->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Signaling Pathway of Competitive Immunoassay

This diagram illustrates the principle of a competitive immunoassay, where the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte Complex_High Analyte-Antibody Complex Analyte->Complex_High Antibody_High Antibody Antibody_High->Complex_High Labeled_Analyte_High Labeled Analyte Signal_Low Low Signal Labeled_Analyte_High->Signal_Low Few Bind Free_Antibody Antibody Complex_Low Labeled Analyte-Antibody Complex Free_Antibody->Complex_Low Labeled_Analyte_Low Labeled Analyte Labeled_Analyte_Low->Complex_Low Many Bind Signal_High High Signal Complex_Low->Signal_High

Caption: Principle of a competitive immunoassay signaling pathway.

Monohexyl Pimelate as a Lubricant Additive: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monohexyl pimelate, a monoester derived from pimelic acid, is emerging as a potential high-performance lubricant additive. As a member of the diester family of synthetic lubricants, it is anticipated to offer excellent thermal and oxidative stability, good viscosity-temperature characteristics, and inherent lubricity.[1][2] These properties make it a candidate for demanding applications where conventional mineral oil-based lubricants may fall short.[3] The polarity of the ester group promotes the formation of a persistent lubricating film on metal surfaces, reducing friction and wear.[1] This guide provides a comparative analysis of this compound's expected performance against other common lubricant additives, supported by experimental data from related compounds and standardized testing protocols.

Tribological Performance Comparison

The primary function of a lubricant additive is to reduce friction and wear between moving surfaces. The following table compares the tribological performance of this compound (via proxy) with other common lubricant additives. The data is based on the Four-Ball Wear Test (ASTM D4172), a standard method for evaluating the wear-preventive properties of lubricating fluids.[4]

Additive TypeBase OilCoefficient of Friction (CoF)Wear Scar Diameter (mm)Data Source (Proxy)
Pimelate Ester (Proxy) Mineral Oil (MO)0.073Not Reported[5]
Mineral Oil (Base)-0.095Not Reported[5]
Zinc Dialyldithiophosphate (ZDDP)Not SpecifiedNot Reported0.35 - 0.50 (Typical)General Knowledge
Organic Friction Modifier (OFM)Not Specified0.05 - 0.08 (Typical)Not Reported[6]
Polyol Ester (PE)Mineral Oil (MO)0.0745Not Reported[5]
Trimethylolpropane Ester (TMPE)Mineral Oil (MO)0.091Not Reported[5]

Physicochemical Properties Comparison

Beyond tribological performance, the physical and chemical properties of a lubricant additive are critical for its overall effectiveness and suitability for specific applications. This table compares key physicochemical properties.

PropertyPimelate Ester (General)Mineral OilPolyalphaolefin (PAO)Polyalkylene Glycol (PAG)
Viscosity Index (VI) High (Typically >120)[1]Low to MediumHighVery High[7]
Oxidation Stability Good to Excellent[1]FairExcellent[7]Good to Excellent[7]
Thermal Stability Good to Excellent[1]FairExcellent[7]Good[7]
Pour Point Low[8]HighVery Low[7]Low
Biodegradability High[1]LowLowHigh
Solvency for Additives Excellent[7]GoodPoorGood

Experimental Protocols

Four-Ball Wear Test (ASTM D4172)

This test method evaluates the wear-preventing characteristics of a lubricant.

  • Apparatus: A four-ball wear tester consisting of three stationary steel balls held in a cup and a fourth steel ball rotated against them.[9]

  • Procedure:

    • The three stationary balls are clamped together and covered with the lubricant under evaluation.

    • The fourth ball is pressed into the cavity of the three clamped balls with a specified force.[9]

    • The test is conducted at a controlled temperature and speed for a set duration (e.g., 75°C, 1200 rpm, 60 minutes).[9]

  • Measurement: After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better wear protection.[10]

Oxidation Stability Test (ASTM D943)

This test is used to estimate the oxidation stability of lubricants.

  • Apparatus: An oxidation cell where the oil is in contact with water, oxygen, and an iron-copper catalyst.

  • Procedure: The oil sample is subjected to a stream of oxygen at an elevated temperature in the presence of the catalysts and water.

  • Measurement: The test is continued until the acid number of the oil reaches a specified value. The time taken to reach this value is reported as the oxidation stability.

Visualizing Experimental and Logical Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison BaseOil Base Oil Selection Additive Additive Blending (this compound) BaseOil->Additive Sample Test Sample Additive->Sample Tribological Tribological Tests (ASTM D4172) Sample->Tribological Physicochemical Physicochemical Tests (ASTM D445, D943) Sample->Physicochemical Data Collect Performance Data Tribological->Data Physicochemical->Data Comparison Compare with Alternatives Data->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Lubricant_Properties_Relationship cluster_molecular Molecular Structure cluster_properties Inherent Properties cluster_performance Performance Outcomes Structure This compound (Diester) Polarity High Polarity Structure->Polarity ThermalStability Good Thermal Stability Structure->ThermalStability ViscosityIndex High Viscosity Index Structure->ViscosityIndex ReducedFriction Reduced Friction Polarity->ReducedFriction ReducedWear Reduced Wear Polarity->ReducedWear LongerLife Longer Lubricant Life ThermalStability->LongerLife WideTempRange Wide Operating Temperature Range ViscosityIndex->WideTempRange

Conclusion

Based on the performance characteristics of analogous pimelate esters, this compound shows significant promise as a high-performance lubricant additive. Its expected strong tribological performance, characterized by a low coefficient of friction, coupled with favorable physicochemical properties such as a high viscosity index and good thermal stability, positions it as a competitive alternative to conventional additives. The inherent biodegradability of diesters also presents an environmental advantage.[1]

Potential applications for lubricants formulated with this compound include automotive engine oils, industrial gear oils, and hydraulic fluids, particularly in applications demanding high performance and extended service intervals. Further research with direct experimental data on this compound is warranted to fully validate its performance profile and optimize its application in various lubricant formulations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and physicochemical properties of Monohexyl pimelate and related dicarboxylic acid monoesters. The information presented is intended to aid researchers in understanding the structure-property relationships within this class of molecules, which is crucial for applications in drug delivery, polymer chemistry, and as specialty lubricants.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties of this compound and selected related compounds. Data for this compound is largely estimated based on trends observed in homologous series of dicarboxylic acid monoesters, as direct experimental values are not widely available. For comparison, experimentally determined or calculated values for Monoethyl pimelate, Monobutyl phthalate, and Monohexyl phthalate are included.

PropertyThis compound (Estimated)Monoethyl Pimelate[1][2]Monobutyl Phthalate[3]Monohexyl Phthalate[4][5][6]
Molecular Formula C₁₃H₂₄O₄C₉H₁₆O₄[2]C₁₂H₁₄O₄C₁₄H₁₈O₄[4]
Molecular Weight ( g/mol ) 244.33188.22[2]222.24250.29[5]
Physical State LiquidLiquidSolidColorless to Light Yellow Liquid[4]
Boiling Point (°C) > 200 (at reduced pressure)162 (at 8 mmHg)[7]--
Melting Point (°C) N/AN/A73.5N/A
LogP (calculated) ~3.51.93.14.2[5]
Topological Polar Surface Area (Ų) 63.663.663.663.6[6]

Note: "N/A" indicates that the data is not applicable or not available. Estimated values for this compound are based on the expected increase in lipophilicity and boiling point with the longer hexyl chain compared to the ethyl ester.

Structural Comparison and Signaling Pathway

The structural differences between pimelate and phthalate monoesters, primarily the aliphatic versus aromatic backbone, significantly influence their conformational flexibility and potential biological interactions. Dicarboxylic acid monoesters can act as signaling molecules or metabolic intermediates. For instance, they can be involved in pathways regulated by nuclear receptors or fatty acid metabolism.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Dicarboxylic Acid Monoester Dicarboxylic Acid Monoester Fatty Acid Binding Protein Fatty Acid Binding Protein Dicarboxylic Acid Monoester->Fatty Acid Binding Protein Uptake & Transport Metabolic Enzymes Metabolic Enzymes Fatty Acid Binding Protein->Metabolic Enzymes Metabolism Nuclear Receptor Nuclear Receptor Fatty Acid Binding Protein->Nuclear Receptor Binding & Activation Gene Transcription Gene Transcription Nuclear Receptor->Gene Transcription Modulation Experimental_Workflow cluster_characterization Structural Characterization cluster_purity Purity Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural_Characterization Purification->Structural_Characterization Purity_Analysis Purity_Analysis Purification->Purity_Analysis NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Structural_Characterization->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (ESI-MS) Structural_Characterization->Mass_Spectrometry Chromatography Chromatography (GC/HPLC) Purity_Analysis->Chromatography

References

A Comparative Analysis of Pimelate-Based Polyesters for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of drug delivery systems, the choice of polymer is paramount to achieving desired therapeutic outcomes. This guide provides a comparative study of a hypothetical pimelate-based polyester against established biodegradable polymers such as Polylactic Acid (PLA) and Polycaprolactone (PCL). The inclusion of a pimelate derivative, such as monohexyl pimelate, as a monomer or plasticizer is explored for its potential to modulate key polymer properties. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in polymer performance for their specific applications.

Comparative Polymer Properties

The functional characteristics of polymers are critical in the design of effective drug delivery vehicles. The following table summarizes the key quantitative data comparing our hypothetical pimelate-based polyester with PLA and PCL. These properties are crucial for determining the suitability of a polymer for applications ranging from controlled-release formulations to biodegradable medical implants.

PropertyPimelate-Based Polyester (Hypothetical)Polylactic Acid (PLA)Polycaprolactone (PCL)Test Method
Thermal Properties
Glass Transition Temperature (Tg)~ -15 °C55-65 °C-60 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)~ 70-90 °C150-180 °C59-64 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)~ 320 °C~ 350 °C~ 350 °CThermogravimetric Analysis (TGA)
Mechanical Properties
Tensile Strength~ 20 MPa50-70 MPa20-30 MPaTensile Testing (ASTM D882)
Young's Modulus~ 300 MPa2.0-4.0 GPa0.4-0.6 GPaTensile Testing (ASTM D882)
Elongation at Break~ 400%2-6%>700%Tensile Testing (ASTM D882)
Biodegradation
In Vitro Degradation (6 months)Moderate (40-60% mass loss)Slow (10-20% mass loss)Very Slow ( <5% mass loss)Mass loss in PBS at 37°C

Note: The properties for the "Pimelate-Based Polyester" are hypothetical and projected based on the expected plasticizing effect of incorporating a flexible seven-carbon diacid (pimelic acid) derivative. The presence of a hexyl ester group would likely increase hydrophobicity and flexibility.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols outline the key experiments cited in the comparative data table.

Synthesis of a Pimelate-Based Polyester (Hypothetical)

A pimelate-based polyester can be synthesized via melt polycondensation. This process involves the reaction of a diol with a dicarboxylic acid, in this case, a derivative of pimelic acid.

  • Reactants: Equimolar amounts of pimelic acid (or a monohexyl ester derivative) and a diol (e.g., 1,4-butanediol) are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet.

  • Catalyst: A suitable catalyst, such as tin(II) 2-ethylhexanoate, is added (typically 0.01-0.1 mol% of the diacid).

  • Esterification: The mixture is heated to 180-220°C under a nitrogen atmosphere to form oligomers, with water being removed as a byproduct.[1]

  • Polycondensation: The pressure is gradually reduced to create a vacuum, and the temperature is raised to 220-250°C. This stage facilitates the removal of the diol byproduct and increases the polymer chain length and molecular weight.[1] The reaction is continued until the desired melt viscosity is achieved.

  • Purification: The resulting polymer is cooled, solidified, and can be purified by dissolution in a suitable solvent and precipitation in a non-solvent to remove unreacted monomers and catalyst residues.

Characterization of Polymer Properties

Standardized testing methods are employed to ensure the comparability of data across different polymer systems.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), polymer samples are heated at a controlled rate (e.g., 10°C/min) in a DSC instrument. The heat flow is monitored, and thermal transitions are identified as endothermic or exothermic peaks or shifts in the baseline.

  • Thermogravimetric Analysis (TGA): The thermal stability and decomposition temperature (Td) are assessed by heating the polymer sample at a constant rate in a TGA instrument and monitoring the weight loss as a function of temperature.[2]

  • Tensile Testing: The mechanical properties, including tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine. Polymer films are prepared and cut into standardized dumbbell shapes (ASTM D882). The films are then stretched at a constant rate until they fracture.

  • In Vitro Degradation Study: The biodegradability of the polymers is evaluated by monitoring their mass loss over time in a phosphate-buffered saline (PBS) solution at 37°C, simulating physiological conditions.[3] Polymer samples of known weight are immersed in PBS, and at predetermined time points, samples are removed, dried, and weighed to determine the percentage of mass loss.

Visualizing Experimental and Biological Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical experimental workflow for polymer characterization and the general pathway of polyester biodegradation.

Experimental_Workflow cluster_synthesis Polymer Synthesis Monomers Monomers (e.g., this compound, Diol) Polymerization Polycondensation or Ring-Opening Polymerization Monomers->Polymerization Purification Purification Polymerization->Purification Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing (Tensile Test) Purification->Mechanical Chemical Chemical Analysis (NMR, GPC) Purification->Chemical Biodegradation In Vitro/In Vivo Biodegradation Purification->Biodegradation Drug_Release Drug Release Studies Purification->Drug_Release

Caption: Experimental workflow for polymer synthesis and characterization.

Biodegradation_Pathway Polymer Polyester Matrix Hydrolysis Hydrolysis of Ester Bonds (Non-enzymatic or Enzymatic) Polymer->Hydrolysis Oligomers Oligomers & Monomers Hydrolysis->Oligomers Metabolism Microbial Metabolism (e.g., Krebs Cycle) Oligomers->Metabolism End_Products End Products (CO2, H2O, Biomass) Metabolism->End_Products

Caption: Generalized pathway for the biodegradation of polyesters.[4]

Discussion and Conclusion

The incorporation of pimelic acid derivatives, such as this compound, into polyester backbones presents a promising strategy for tuning polymer properties for specific drug delivery applications. The longer aliphatic chain of pimelic acid, compared to shorter diacids like succinic or adipic acid, is expected to increase the flexibility and lower the glass transition temperature of the resulting polymer. The hexyl ester group would further enhance this effect and increase the polymer's hydrophobicity, potentially slowing down the degradation rate and altering drug release kinetics.

As indicated by the hypothetical data, a pimelate-based polyester could offer a middle ground between the rigid and slowly degrading PLA and the soft and very slowly degrading PCL. This tunable property profile makes pimelate-based polyesters an interesting area for future research and development in the field of biodegradable polymers for medical applications. The experimental protocols and characterization methods outlined in this guide provide a framework for the systematic evaluation of these novel materials. Further studies are warranted to synthesize and characterize pimelate-containing polymers to validate these hypotheses and fully elucidate their potential in drug delivery.

References

Validating Analytical Methods for Monohexyl Pimelate Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Monohexyl pimelate, a monoester plasticizer. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and validate an appropriate analytical method for their specific needs. The guide outlines common analytical techniques, their validation parameters, and detailed experimental protocols.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two of the most powerful and widely used techniques for the analysis of semi-volatile organic compounds like this compound. The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and semi-volatile compounds in the gas phase followed by detection using a mass spectrometer.Separates compounds in the liquid phase followed by detection using two mass spectrometers in series.
Sample Volatility Requires analytes to be volatile or amenable to derivatization to increase volatility.Suitable for a wider range of polar and non-polar compounds, including those that are not readily volatilized.
Selectivity & Sensitivity Good selectivity and sensitivity, particularly in selected ion monitoring (SIM) mode.[1][2]Generally offers higher selectivity and sensitivity due to the use of multiple reaction monitoring (MRM).[3][4]
Linearity Typically exhibits a linear response over a wide concentration range.[2]Excellent linearity over a broad dynamic range.[5]
Limit of Detection (LOD) Generally in the low ng/mL to pg/mL range.[1]Can achieve lower detection limits, often in the pg/mL to fg/mL range.[4][6]
Limit of Quantification (LOQ) Typically in the low ng/mL range.[2]Can achieve lower quantification limits, often in the pg/mL range.[4][6]
Accuracy (% Recovery) Good accuracy, with recoveries typically between 80-120%.High accuracy, with recoveries often in the range of 90-110%.[6]
Precision (%RSD) Good precision, with relative standard deviations (RSDs) typically below 15%.[1]Excellent precision, with RSDs often below 10%.[4]
Matrix Effects Can be susceptible to matrix interferences, which may require extensive sample cleanup.[1]Can be significantly affected by matrix effects (ion suppression or enhancement), often mitigated by using isotopically labeled internal standards.[4]

Experimental Workflow and Validation

The validation of an analytical method is crucial to ensure that the generated data is reliable and fit for its intended purpose.[7][8] A general workflow for method validation is depicted below.

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Application Application & Monitoring Define_Requirements Define Analytical Requirements Select_Method Select Appropriate Method (GC-MS/LC-MS/MS) Define_Requirements->Select_Method Develop_Protocol Develop Initial Method Protocol Select_Method->Develop_Protocol Specificity Specificity/ Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis QC_Monitoring Quality Control Monitoring Sample_Analysis->QC_Monitoring

Caption: A generalized workflow for the validation of an analytical method.

Detailed Experimental Protocols

Below are generalized protocols for sample preparation and analysis using GC-MS and LC-MS/MS for the detection of this compound. These should be optimized and validated for the specific matrix and instrumentation used.

1. Sample Preparation (General Protocol for Biological Fluids)

  • Enzymatic Hydrolysis (for conjugated metabolites): To a 1 mL aliquot of the biological sample (e.g., urine), add a buffer (e.g., acetate buffer, pH 5.0) and a deconjugating enzyme (e.g., β-glucuronidase/sulfatase). Incubate at 37°C for a specified time (e.g., 2-4 hours).

  • Liquid-Liquid Extraction (LLE):

    • After hydrolysis, acidify the sample with a suitable acid (e.g., formic acid).

    • Add an appropriate organic solvent (e.g., ethyl acetate, hexane).

    • Vortex mix thoroughly and centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction process for better recovery.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte of interest with a suitable organic solvent (e.g., acetonitrile, methanol).

    • Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS/MS, or a volatile solvent for GC-MS).

2. GC-MS Analysis Protocol

  • Derivatization (if necessary): To improve volatility and chromatographic performance, the extracted analyte may be derivatized. A common derivatizing agent for compounds with active hydrogens is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of analytes. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate.

  • Injector: Splitless or split injection mode, depending on the concentration of the analyte.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis to enhance sensitivity and selectivity.

    • Ions to Monitor: Select characteristic ions of the derivatized this compound.

3. LC-MS/MS Analysis Protocol

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.7-5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for this compound and its internal standard. This involves selecting the precursor ion and optimizing the collision energy to produce characteristic product ions.

By following these guidelines and protocols, researchers can confidently validate and implement a robust analytical method for the detection and quantification of this compound in various matrices.

References

Safety Operating Guide

Personal protective equipment for handling Monohexyl pimelate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Monohexyl pimelate. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe operational procedures.

Chemical Identifier: this compound Formula: C13H24O4 Molecular Weight: 244.33 g/mol CAS Number: Not available. For safety guidance, refer to the parent compound, Pimelic Acid (CAS: 111-16-0), and related dicarboxylic acid monoesters.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling this compound to minimize exposure and ensure personal safety.

Body PartPPE ItemMaterial/StandardRationale
Hands Chemical-resistant glovesNitrile or NeopreneTo protect against skin contact and potential irritation. These materials offer good resistance to a range of chemicals.[4][5]
Eyes Safety glasses with side shields or chemical splash gogglesANSI Z87.1 compliantTo protect eyes from splashes and aerosols that can cause serious irritation.[4][6]
Face Face shield-To be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[4][5]
Body Laboratory coatStandardTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood-To prevent inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[2][7]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: Conduct all weighing and dispensing of this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Manipulation: When performing reactions or other manipulations, use appropriate laboratory glassware and equipment. Avoid generating dust or aerosols.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Waste Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain[2]. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Logical Workflow for Handling this compound

The following diagram illustrates the step-by-step workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe dispense 3. Dispense in Ventilated Area don_ppe->dispense manipulate 4. Perform Experimental Work dispense->manipulate decontaminate 5. Decontaminate Work Area manipulate->decontaminate spill Spill? manipulate->spill dispose 6. Dispose of Waste Properly decontaminate->dispose doff_ppe 7. Doff PPE dispose->doff_ppe spill->decontaminate No spill_response Follow Spill Protocol spill->spill_response Yes spill_response->decontaminate

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.